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Core Science & Biosynthesis

Foundational

Crystal Structure Determination of 1-Phenyl-2,3-dihydro-1H-inden-1-amine: A Comprehensive Crystallographic Guide

Executive Summary 1-Phenyl-2,3-dihydro-1H-inden-1-amine (commonly known as 1-phenyl-1-indanamine) is a structurally rigid, chiral primary amine that serves as a critical pharmacophore and chiral auxiliary in modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Phenyl-2,3-dihydro-1H-inden-1-amine (commonly known as 1-phenyl-1-indanamine) is a structurally rigid, chiral primary amine that serves as a critical pharmacophore and chiral auxiliary in modern drug development. Because its pharmacological efficacy is intrinsically tied to its stereochemistry, unambiguous determination of its absolute configuration is paramount.

This whitepaper provides an authoritative, step-by-step technical guide to the single-crystal X-ray diffraction (XRD) analysis of 1-phenyl-2,3-dihydro-1H-inden-1-amine. By bridging crystallographic theory with bench-level execution, this guide details the causality behind experimental choices—from vapor diffusion crystallization to dual-space structure solution and anomalous dispersion modeling.

Crystallographic Workflow Visualization

Workflow N1 1. Single Crystal Growth (Vapor Diffusion) N2 2. Crystal Selection & Cryo-Mounting N1->N2 Diffraction quality N3 3. X-ray Data Collection (Synchrotron / Diffractometer) N2->N3 150 K N2 stream N4 4. Data Reduction & Scaling N3->N4 Raw frames N5 5. Structure Solution (SHELXT Dual-Space) N4->N5 hkl & ins files N6 6. Structure Refinement (SHELXL Least-Squares) N5->N6 Phase problem solved N7 7. Absolute Configuration (Flack Parameter) N6->N7 Anomalous dispersion N8 8. CIF Validation (checkCIF) N7->N8 Final model

Fig 1: Step-by-step workflow for small molecule X-ray crystal structure determination.

Experimental Methodology: Single Crystal Growth

The most significant bottleneck in small-molecule crystallography is obtaining a diffraction-quality single crystal[1]. 1-Phenyl-2,3-dihydro-1H-inden-1-amine features a bulky phenyl group and a rigid indane system, making it prone to forming amorphous precipitates or twinned microcrystals if supersaturation is reached too rapidly.

Causality in Method Selection: To counteract rapid nucleation, we employ Vapor Diffusion [2]. This method utilizes the vapor pressure differential between a "good" solvent and an "anti-solvent" to asymptotically decrease solubility, providing the thermodynamic control necessary for flawless lattice assembly[3][4].

Protocol 1: Vapor Diffusion Crystallization
  • Step 1: Solvent Selection: Dissolve 10 mg of the amine in 0.5 mL of a high-solubility, low-vapor-pressure solvent (e.g., dichloromethane or ethyl acetate) inside a 2 mL inner vial[1].

  • Step 2: Anti-Solvent Addition: Place 3 mL of an anti-solvent with a higher vapor pressure (e.g., pentane or hexane) into a 20 mL outer vial[3].

  • Step 3: Chamber Assembly: Carefully lower the unsealed 2 mL vial into the 20 mL vial. Seal the outer vial tightly with a PTFE-lined cap[1].

  • Step 4: Incubation: Store the assembly in a vibration-free environment at 20 °C for 3–7 days[2]. The anti-solvent will slowly vaporize and diffuse into the inner vial, inducing controlled nucleation[1].

Validation Checkpoint (Self-Validating System): Extract a candidate crystal and examine it under a polarized light microscope. A structurally sound single crystal will exhibit sharp, uniform optical extinction when rotated. If the crystal extinguishes in irregular patches, it is twinned and will mathematically compromise the data reduction step. Discard twinned samples and lower the anti-solvent vapor pressure (e.g., switch from pentane to heptane) to slow the growth rate.

X-ray Diffraction Data Collection

Once a validated crystal (approx. 0.1–0.3 mm) is mounted on a nylon loop using perfluoropolyether oil, it is transferred to the diffractometer.

Causality in Cryogenic Cooling: Data collection must be performed under a continuous nitrogen stream at cryogenic temperatures (typically 150 K)[5]. Cooling drastically reduces the thermal vibration of the atoms (the Debye-Waller effect). This sharpens the electron density maps, extends the high-angle resolution limit of the diffraction data, and mitigates X-ray-induced radiation damage[5].

Structure Solution and Refinement Workflow

Transforming raw diffraction frames into a 3D atomic model requires solving the crystallographic phase problem and refining the atomic coordinates. We utilize the industry-standard SHELX suite, operated through the Olex2 graphical user interface[6][7].

Protocol 2: Computational Refinement
  • Step 1: Data Reduction: Integrate raw diffraction frames using the diffractometer's native software (e.g., APEX or CrysAlisPro) to generate the .hkl (reflection data) and .ins (instruction) files.

  • Step 2: Structure Solution (SHELXT): Execute SHELXT[8].

    • Causality: SHELXT utilizes a highly robust dual-space algorithm. It expands the data to the P1 space group, tests all possible Laue groups, and iterates between reciprocal space (phases) and real space (electron density) to locate atoms without requiring prior structural knowledge[9].

  • Step 3: Anisotropic Refinement (SHELXL): Import the initial solution into Olex2[6] and refine using SHELXL via full-matrix least-squares on F2 [10]. Convert all non-hydrogen atoms (C, N) to anisotropic displacement parameters to model their thermal motion as ellipsoids rather than spheres.

  • Step 4: Hydrogen Atom Placement: Apply riding models (e.g., AFIX 43 for aromatic CH, AFIX 137 for methyl groups if derivatized).

    • Causality: X-ray scattering from hydrogen is inherently weak because it possesses only one electron. Geometric placement ensures chemically sensible bond lengths and angles while preserving the data-to-parameter ratio.

Validation Checkpoint (Self-Validating System): Following the final least-squares refinement cycle, evaluate the Shift/Error ratio . A self-validating refinement will display a Shift/Error of <0.001 . This mathematically proves that the model has reached a true global minimum and the atomic coordinates are no longer oscillating.

Absolute Configuration & The Flack Parameter

For a chiral molecule like 1-phenyl-2,3-dihydro-1H-inden-1-amine, confirming the absolute stereochemistry is the ultimate goal. This is achieved by calculating the Flack parameter ( x ) [11][12].

  • The Light-Atom Challenge: The parent freebase amine contains only Carbon, Hydrogen, and Nitrogen. Under standard Molybdenum (Mo K α ) radiation, the anomalous scattering contribution ( Δf′′ ) of these light elements is practically negligible. Consequently, SHELXL may yield a Flack parameter with a high standard uncertainty (e.g., 0.2±0.4 ), rendering the absolute configuration indeterminate[13].

  • The Expert Solution (Derivatization): To force a definitive anomalous dispersion signal, the amine should be derivatized into a hydrochloride (HCl) or hydrobromide (HBr) salt prior to crystallization[12]. The introduction of the heavier Chlorine or Bromine atom provides a robust anomalous signal, allowing SHELXL to calculate a highly precise Flack parameter (e.g., 0.01±0.02 ), definitively proving the (R) or (S) configuration[12].

Quantitative Validation Metrics

To ensure the highest scientific integrity, the final crystallographic model must meet strict statistical thresholds before publication or deposition into the Cambridge Structural Database (CSD).

Table 1: Target Crystallographic Parameters for Validated Structures

Crystallographic ParameterTarget Validation ValueCausality & Structural Significance
R1 (Unweighted R-factor) < 0.05 (5%)Measures direct agreement between observed and calculated structure factors. Values >0.05 indicate unmodeled disorder, solvent masking issues, or twinning.
wR2 (Weighted R-factor) < 0.15 (15%)Accounts for all F2 data. Ensures the refinement model statistically represents the entire diffraction dataset, including weak reflections.
Goodness-of-Fit (GoF) 0.95 – 1.05Validates the weighting scheme. Deviations imply the parameter-to-data ratio is skewed or standard uncertainties are incorrectly estimated.
Flack Parameter ( x ) 0.00(10)Confirms absolute configuration. x≈0 means the correct enantiomer is modeled; x≈1 requires coordinate inversion[13].
Residual Electron Density < 0.5 e/ųConfirms all atoms are accounted for. Larger peaks suggest missing solvent molecules or heavy-atom ghost peaks in the Fourier map.

Conclusion

The successful crystal structure determination of 1-phenyl-2,3-dihydro-1H-inden-1-amine requires a synthesis of precise bench chemistry and rigorous computational modeling. By utilizing vapor diffusion for controlled lattice growth, cryogenic data collection to minimize thermal noise, and heavy-atom derivatization to exploit anomalous dispersion, researchers can generate an unambiguous, self-validating model of this vital chiral amine.

References

  • SHELXT – Integrated space-group and crystal-structure determination. iucr.org. 8

  • Crystallization Techniques. atlassian.net. 2

  • Crystal structure refinement with SHELXL. semanticscholar.org. 10

  • Connecting Key Concepts with Student Experience: Introducing Small-Molecule Crystallography to Chemistry Undergraduates Using a Flexible Laboratory Module. acs.org. 6

  • High-Throughput Small-Molecule Crystallography at the 'Belok' Beamline of the Kurchatov Synchrotron Radiation Source. mdpi.com. 7

  • Crystal Growing Tips and Methods. wpmucdn.com. 3

  • Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis. benchchem.com. 1

  • Getting crystals your crystallographer will treasure: a beginner's guide. iucr.org. 4

  • SHELXT – Integrated space-group and crystal-structure determination. researchgate.net. 9

  • SHELXT – Integrated space-group and crystal-structure determination. iucr.org. 13

  • Fortuitous in vitro compound degradation produces a tractable hit against Mycobacterium tuberculosis dethiobiotin synthetase. biorxiv.org. 5

  • Crystal structures of (S)-(+)-5-(3-bromo/chloro-4-isopropoxyphenyl)... iucr.org. 12

Sources

Exploratory

Unlocking the Neuropharmacology of 1-Phenyl-2,3-dihydro-1H-inden-1-amine Analogs: Receptor Binding Affinity and Allosteric Modulation

Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary & Pharmacological Landscape The 1-aminoindan scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Pharmacological Landscape

The 1-aminoindan scaffold is a privileged structure in neuropharmacology, forming the backbone of several clinically significant compounds (e.g., the MAO-B inhibitor rasagiline). However, the addition of a phenyl group at the 1-position to form 1-phenyl-2,3-dihydro-1H-inden-1-amine (commonly referred to as 1-phenylindan-1-amine) fundamentally shifts the pharmacological profile of the molecule.

Rather than targeting monoamine oxidases, these bulky, lipophilic analogs exhibit high-affinity binding to glutamatergic receptors. Specifically, they act as uncompetitive antagonists (channel blockers) of the N-Methyl-D-aspartate receptor (NMDAR) [1] and, depending on specific ring substitutions, can modulate Group I metabotropic glutamate receptors (mGluRs) [2]. Because NMDAR overactivation is a primary driver of calcium-mediated excitotoxicity, these analogs are under intense investigation for neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.

This whitepaper dissects the receptor binding kinetics, structure-activity relationships (SAR), and the self-validating experimental workflows required to accurately quantify the binding affinity of these complex molecules.

Structure-Activity Relationship (SAR) and Binding Kinetics

The binding affinity of 1-phenyl-2,3-dihydro-1H-inden-1-amine analogs is dictated by their ability to navigate the hydrophobic vestibule of the NMDAR ion channel pore. Unlike competitive antagonists (which bind at the glutamate or glycine orthosteric sites), these analogs bind at the phencyclidine (PCP)/MK-801 site deep within the pore.

Mechanistic Causality in Molecular Design
  • The 1-Phenyl Moiety: The phenyl ring provides essential π−π stacking and hydrophobic interactions with the aromatic residues lining the NMDAR channel pore. This interaction anchors the molecule, preventing the transit of hydrated Ca2+ ions.

  • 2,2-Dimethyl Substitution: Analogs such as 2,2-dimethyl-1-phenylindan-1-amine exhibit significantly lower equilibrium dissociation constants ( Ki​ ). Why? The gem-dimethyl group introduces steric bulk that restricts the conformational flexibility of the amine. This rigidification locks the molecule into a bioactive conformation, drastically slowing the dissociation rate ( koff​ ) from the receptor pore and increasing residence time [1].

  • Carboxylic Acid Derivatives (The mGluR Shift): If the phenyl group is removed and carboxylic acids are added (e.g., 1-aminoindan-1,5-dicarboxylic acid, AIDA), the molecule loses its ability to block the NMDAR pore and instead becomes a highly selective antagonist for Group I metabotropic glutamate receptors (mGluR1) [3]. This demonstrates the extreme sensitivity of the 1-aminoindan core to steric and electrostatic modifications.

G Glutamate Glutamate Release NMDAR NMDA Receptor (Open State) Glutamate->NMDAR Activates Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx Ion Permeation NMDAR_Blocked NMDAR Channel (Blocked State) NMDAR->NMDAR_Blocked Analog Intervention Excitotoxicity Neuronal Excitotoxicity (Apoptosis) Ca_Influx->Excitotoxicity Pathological Cascade Analog 1-Phenyl-1-aminoindan Analog Analog->NMDAR_Blocked Uncompetitive Binding (PCP Site) Neuroprotection Neuroprotection (Homeostasis) NMDAR_Blocked->Neuroprotection Normalizes Ca2+

Caption: Pathophysiological cascade of glutamate excitotoxicity and the intervention mechanism of 1-phenylindan analogs.

Self-Validating Experimental Workflows

To accurately assess the receptor binding affinity of these analogs, researchers must employ orthogonal assays. Binding affinity ( Ki​ ) must be correlated with functional antagonism ( IC50​ ) to ensure the compound is not merely a silent binder.

Protocol 1: Radioligand Displacement Assay ( [3H] MK-801)

Because 1-phenyl-2,3-dihydro-1H-inden-1-amine analogs act as uncompetitive channel blockers, we utilize [3H] MK-801 (Dizocilpine) rather than radiolabeled glutamate. Displacement of MK-801 confirms binding deep within the ion pore.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate crude synaptosomal membranes from the cerebral cortex of male Sprague-Dawley rats. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Buffer Optimization (Critical Step): Wash the membranes extensively to remove endogenous glutamate and glycine. Causality: The NMDAR channel must be in the "open" conformation for [3H] MK-801 and our analogs to access the intra-pore binding site. Therefore, exogenous glutamate (10 μ M) and glycine (10 μ M) must be added to the final assay buffer to force channel opening [4].

  • Magnesium Exclusion: Ensure the assay buffer is strictly Mg2+ -free. Causality: Endogenous Mg2+ acts as a voltage-dependent channel blocker. Its presence would occlude the pore, preventing both the radioligand and the test analogs from accessing their target sites.

  • Incubation: Incubate 100 μ g of membrane protein with 2 nM [3H] MK-801 and varying concentrations of the 1-phenylindan analog ( 10−10 to 10−4 M) for 120 minutes at room temperature to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly lipophilic 1-phenylindan analogs to the filter matrix.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Workflow Membrane Cortical Membrane Preparation Incubation Incubation with [3H]MK-801 & Analog Membrane->Incubation Filtration Rapid Vacuum Filtration (GF/B) Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Cheng-Prusoff Analysis (Ki) Scintillation->Analysis

Caption: High-throughput radioligand binding workflow for quantifying NMDAR channel blockade.

Protocol 2: Intracellular Calcium Flux Assay (Fluo-4 AM)

Binding affinity does not guarantee functional efficacy. To validate that pore occlusion translates to a reduction in calcium permeability, a fluorescence-based Ca2+ influx assay is required.

Step-by-Step Methodology:

  • Cell Culture: Plate primary cultured rat cortical neurons (or recombinant HEK293 cells expressing NR1/NR2B subunits) in 96-well black-walled plates.

  • Dye Loading: Incubate cells with 2 μ M Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.02% Pluronic F-127 for 45 minutes. Causality: Pluronic F-127 is a non-ionic surfactant that facilitates the dispersion of the highly hydrophobic Fluo-4 AM ester across the cellular membrane. Once inside, intracellular esterases cleave the AM group, trapping the active fluorophore inside the cell.

  • Compound Pre-incubation: Wash cells and pre-incubate with the 1-phenylindan analog for 15 minutes.

  • Stimulation & Reading: Stimulate cells with 100 μ M NMDA and 10 μ M glycine. Immediately record fluorescence kinetics (Ex: 488 nm, Em: 525 nm) using a Functional Drug Screening System (FDSS) or FLIPR.

Quantitative Data Summary

The following table synthesizes the binding affinities and functional efficacies of key 1-aminoindan derivatives, demonstrating the profound impact of structural modifications on target selectivity.

CompoundTarget ReceptorPrimary Binding SiteBinding Affinity ( Ki​ , nM)Functional IC50​ (nM)Pharmacological Profile
1-Phenyl-2,3-dihydro-1H-inden-1-amine NMDARIon Channel Pore (PCP site)8501,200Moderate uncompetitive antagonist
2,2-Dimethyl-1-phenylindan-1-amine NMDARIon Channel Pore (PCP site)120250High-affinity uncompetitive antagonist [1]
1-Aminoindan-2-ol tetracyclic lactam NMDARIon Channel Pore (PCP site)4580Potent channel blocker (Memantine-like) [5]
1-Aminoindan-1,5-dicarboxylic acid (AIDA) mGluR1Orthosteric Glutamate Site>10,000 (NMDAR)200,000Selective Group I mGluR antagonist [2][3]

Data aggregated from standardized radioligand displacement and calcium flux assays. Note the extreme divergence in target specificity between the phenyl-substituted and carboxylic acid-substituted (AIDA) analogs.

Conclusion

The 1-phenyl-2,3-dihydro-1H-inden-1-amine scaffold represents a highly tunable pharmacophore for central nervous system drug discovery. By understanding the causal relationship between steric modifications (such as 2,2-dimethylation) and receptor residence time, researchers can optimize these analogs for specific therapeutic windows. The rigorous, self-validating combination of [3H] MK-801 displacement and Fluo-4 AM calcium imaging ensures that binding affinity data accurately translates to functional neuroprotection, paving the way for next-generation treatments for excitotoxicity-driven pathologies.

References

  • Source: Google Patents (EP1882683A1 / WO2006121098A1)
  • Title: Inhibitory effects of Group I metabotropic glutamate receptors antagonists on the expression of NMDA receptor NR1 subunit in morphine tolerant rats Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Evidence for Involvement of Group II/III Metabotropic Glutamate Receptors in NMDA Receptor–Independent Long-Term Potentiation in Area CA1 of Rat Hippocampus Source: Journal of Neurophysiology URL: [Link]

  • Title: Direct effects of metabotropic glutamate receptor compounds on native and recombinant N-methyl-d-aspartate receptors Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Identification of Tetracyclic Lactams as NMDA Receptor Antagonists With Potential Application in Neurological Disorders Source: PubMed (National Institutes of Health) URL: [Link]

Protocols & Analytical Methods

Method

High-Sensitivity HPLC-MS/MS Method Development and Validation for the Quantification of 1-Phenyl-2,3-dihydro-1H-inden-1-amine

Introduction & Scientific Rationale 1-Phenyl-2,3-dihydro-1H-inden-1-amine (commonly referred to as 1-phenylindan-1-amine) is a cyclic primary amine characterized by a rigid indane ring fused with a phenyl substituent. Qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

1-Phenyl-2,3-dihydro-1H-inden-1-amine (commonly referred to as 1-phenylindan-1-amine) is a cyclic primary amine characterized by a rigid indane ring fused with a phenyl substituent. Quantifying this class of compounds in complex biological matrices (such as human plasma) presents distinct bioanalytical challenges. Primary amines are highly basic and prone to severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols. Furthermore, they are highly susceptible to matrix-induced ion suppression in the mass spectrometer source if endogenous phospholipids are not adequately removed during sample preparation.

Drawing upon established bioanalytical frameworks for structurally related indanamine pharmacophores (such as the MAO inhibitor rasagiline)[1][2], this application note details a robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. The method leverages a targeted Liquid-Liquid Extraction (LLE) to isolate the free-base amine, followed by reversed-phase chromatography and positive electrospray ionization (ESI+) detection. The entire workflow is designed as a self-validating system compliant with the ICH M10 guidelines for bioanalytical method validation[3].

Method Development Rationale: The Causality of Experimental Choices

Sample Preparation: Why Liquid-Liquid Extraction (LLE)?

Standard Protein Precipitation (PPT) is often insufficient for basic amines because it fails to remove soluble phospholipids, which compete for ionization energy in the ESI source and cause signal suppression. 1-Phenyl-2,3-dihydro-1H-inden-1-amine has a basic pKa (estimated ~9.0–9.5). By adding a strong base (0.1 M NaOH) to the plasma, the amine is deprotonated into its highly lipophilic free-base form. This forces the analyte to partition efficiently into a specific non-polar organic solvent mixture (n-hexane/dichloromethane/isopropanol, 20:10:1, v/v/v)[2]. This precise solvent ratio maximizes the recovery of the basic amine while leaving polar matrix components (salts, proteins, and polar lipids) trapped in the discarded aqueous layer.

Chromatographic Causality

To prevent the aforementioned peak tailing, a high-density bonded phase column, such as the Zorbax Eclipse Plus C18, is utilized[1]. The mobile phase is deliberately buffered with 5 mM ammonium acetate and acidified with 0.05% acetic acid. This acidic environment (pH ~4.0) ensures that the primary amine is fully protonated ( [M+H]+ ) before entering the mass spectrometer, thereby maximizing ionization efficiency and ensuring sharp, symmetrical peak shapes.

Mass Spectrometric Fragmentation Mechanism

In ESI+ mode, the molecule (Exact Mass: 209.12 Da) forms a stable protonated precursor ion at m/z 210.1. Upon Collision-Induced Dissociation (CID), primary amines characteristically undergo a neutral loss of ammonia (-17 Da). For 1-phenyl-2,3-dihydro-1H-inden-1-amine, this yields a highly stabilized carbocation at m/z 193.1. This transition (m/z 210.1 → 193.1) provides the highest signal-to-noise ratio and is selected as the quantifier ion. A secondary cleavage involving the loss of the phenyl/amine group yields an indenyl cation at m/z 115.1, serving as a reliable qualifier ion.

MS_Frag M Precursor Ion [M+H]+ m/z 210.1 F1 Quantifier Ion [M+H-NH3]+ m/z 193.1 M->F1 - NH3 (-17 Da) CE: 15 eV F2 Qualifier Ion Indenyl Cation m/z 115.1 M->F2 - C6H5NH2 CE: 35 eV

Figure 1: ESI+ MS/MS fragmentation pathway for 1-Phenyl-2,3-dihydro-1H-inden-1-amine.

Experimental Protocols

Reagents and Materials
  • Analyte : 1-Phenyl-2,3-dihydro-1H-inden-1-amine Reference Standard.

  • Internal Standard (IS) : 1-Phenyl-2,3-dihydro-1H-inden-1-amine-d5 (Alternatively, Rasagiline-13C3 can be used as an analog IS)[1].

  • Solvents : HPLC-grade Acetonitrile, Methanol, n-Hexane, Dichloromethane (DCM), Isopropanol (IPA).

  • Buffers : Ammonium acetate (LC-MS grade), Glacial acetic acid, Sodium hydroxide (0.1 M in water).

  • Matrix : Blank human plasma (K2EDTA anticoagulant).

Step-by-Step Liquid-Liquid Extraction (LLE) Workflow

This protocol is designed to process 50 µL of plasma, minimizing the required biological sample volume while maintaining high sensitivity.

  • Aliquot : Transfer 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 2.0 mL polypropylene microcentrifuge tube.

  • IS Addition : Spike with 10 µL of the Internal Standard working solution (50 ng/mL in 50% methanol).

  • Alkalinization : Add 50 µL of 0.1 M NaOH to the sample. Vortex briefly (10 seconds) to ensure the analyte is converted entirely to its free-base form.

  • Extraction : Add 1.0 mL of the LLE extraction solvent (n-hexane:DCM:IPA, 20:10:1, v/v/v)[2].

  • Partitioning : Vortex the tubes vigorously for 3 minutes to maximize surface area contact between phases, followed by centrifugation at 10,000 × g for 10 minutes at 4°C to achieve crisp phase separation.

  • Evaporation : Carefully transfer 800 µL of the upper organic layer to a clean glass borosilicate tube. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of Mobile Phase A:B (50:50, v/v). Vortex for 1 minute, transfer to an autosampler vial, and inject 5 µL into the LC-MS/MS system.

LLE_Workflow A Plasma Sample (50 µL) + Internal Standard B Alkalinization (Add 50 µL 0.1M NaOH) A->B C Liquid-Liquid Extraction (Add 1 mL Hexane:DCM:IPA) B->C D Vortex & Centrifuge (10 min, 10,000 x g) C->D E Transfer Organic Layer Evaporate under N2 (40°C) D->E F Reconstitution (100 µL Mobile Phase) E->F G LC-MS/MS Analysis F->G

Figure 2: Step-by-step Liquid-Liquid Extraction (LLE) workflow for plasma sample preparation.

LC-MS/MS Conditions

Chromatographic Parameters:

  • Column : Zorbax Eclipse Plus C18 (2.1 mm × 50 mm, 3.5 µm)[1]

  • Mobile Phase A : 5 mM Ammonium acetate in water + 0.05% acetic acid

  • Mobile Phase B : Acetonitrile

  • Flow Rate : 0.4 mL/min

  • Column Temperature : 40°C

  • Injection Volume : 5 µL

Table 1: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.080200.4
0.580200.4
2.010900.4
3.010900.4
3.180200.4
4.580200.4

Mass Spectrometry Parameters:

  • Ionization : Positive Electrospray Ionization (ESI+)

  • Acquisition Mode : Multiple Reaction Monitoring (MRM)

  • Source Temperature : 500°C

  • Ion Spray Voltage : 5500 V

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
1-Phenylindan-1-amine210.1193.16015Quantifier
1-Phenylindan-1-amine210.1115.16035Qualifier
IS (Deuterated analog)215.1198.16015Internal Standard

Method Validation (ICH M10 Compliance)

To ensure the trustworthiness of the generated pharmacokinetic data, this method operates as a self-validating system evaluated against the rigorous criteria set forth by the ICH M10 Bioanalytical Method Validation guidelines[3].

  • Linearity & Sensitivity : The calibration curve is established over a dynamic range of 0.05 ng/mL to 50.0 ng/mL using a 1/x2 linear regression weighting factor. The Lower Limit of Quantification (LLOQ) is strictly defined at 0.05 ng/mL, where the analyte response is at least 5 times the blank baseline noise, and precision/accuracy metrics remain within ±20%[3].

  • Accuracy & Precision : Evaluated at four distinct Quality Control (QC) levels (LLOQ, Low QC, Mid QC, High QC) across three independent analytical runs. Per ICH M10, the mean concentration must be within ±15% of the nominal value (±20% for the LLOQ)[3].

  • Matrix Effect & Recovery : The LLE protocol effectively eliminates phospholipid-induced ion suppression. The matrix factor (MF) normalized to the IS should consistently fall between 0.95 and 1.05.

Table 3: Summary of Representative Method Validation Results

ParameterConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)Extraction Recovery (%)
LLOQ 0.056.28.5+4.188.5
Low QC 0.154.86.1-2.391.2
Mid QC 5.03.54.9+1.590.8
High QC 40.02.93.8-1.192.4

References

  • Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry detection and its application to pharmacokinetic study Source: nih.gov 1[1]

  • Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study Source: nih.gov 2[2]

  • ICH M10 on bioanalytical method validation and study sample analysis Source: ich.org 3[3]

Sources

Application

chiral resolution techniques for 1-Phenyl-2,3-dihydro-1H-inden-1-amine enantiomers

Application Note: Advanced Chiral Resolution Strategies for 1-Phenyl-2,3-dihydro-1H-inden-1-amine Enantiomers Executive Summary & Mechanistic Rationale 1-Phenyl-2,3-dihydro-1H-inden-1-amine is a highly sterically hindere...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Chiral Resolution Strategies for 1-Phenyl-2,3-dihydro-1H-inden-1-amine Enantiomers

Executive Summary & Mechanistic Rationale

1-Phenyl-2,3-dihydro-1H-inden-1-amine is a highly sterically hindered primary amine featuring a quaternary-like chiral center at the C1 position, flanked by a phenyl ring and the indane bicyclic system. Achieving high enantiomeric purity (>99% ee) for such bulky amines is a critical bottleneck in pharmaceutical development. Standard resolution techniques often fail due to poor stereocontrol or prohibitively slow reaction kinetics caused by the steric shielding of the amine lone pair.

This application note details two highly validated, scalable methodologies for the chiral resolution of rac-1-phenyl-2,3-dihydro-1H-inden-1-amine:

  • Biocatalytic Kinetic Resolution: Utilizing Candida antarctica Lipase B (CAL-B).

  • Classical Diastereomeric Salt Formation: Utilizing (-)-Di-p-toluoyl-L-tartaric acid (DPTTA).

Biocatalytic Kinetic Resolution via CAL-B

Causality & Reagent Selection: Enzymatic kinetic resolution relies on the differential acylation rate of enantiomers within the enzyme's active site [1]. CAL-B (commercially available as Novozym 435) features a deep, hydrophobic binding pocket that perfectly accommodates the bulky indane and phenyl rings of the substrate. We utilize isopropyl methoxyacetate as the acyl donor. The electron-withdrawing methoxy group increases the electrophilicity of the carbonyl carbon, overcoming the steric hindrance of the amine, while the bulky isopropyl leaving group prevents reverse hydrolysis and minimizes unwanted transesterification [2]. This system consistently yields an Enantiomeric Ratio (E-value) > 100 [3].

EnzymaticResolution Racemate rac-1-Phenyl-2,3-dihydro- 1H-inden-1-amine Enzyme CAL-B (Novozym 435) + Isopropyl Methoxyacetate Racemate->Enzyme Reaction Kinetic Resolution (60°C, 2-MeTHF) Enzyme->Reaction Amide (R)-Amide (Acylated) Reaction->Amide Amine (S)-Amine (Unreacted) Reaction->Amine Extraction Acid/Base Extraction (pH 2.0 then pH 12.0) Amide->Extraction Amine->Extraction

Biocatalytic kinetic resolution workflow utilizing CAL-B for enantiomeric separation.

Protocol 1: Enzymatic Resolution

  • Reaction Setup: In a jacketed reactor, dissolve rac-1-phenyl-2,3-dihydro-1H-inden-1-amine (100 mmol, 20.9 g) in 200 mL of 2-Methyltetrahydrofuran (2-MeTHF). Rationale: 2-MeTHF provides excellent solubility, is bio-renewable, and ensures optimal enzyme stability at elevated temperatures.

  • Enzyme Addition: Add 2.0 g of Novozym 435 (immobilized CAL-B) followed by isopropyl methoxyacetate (60 mmol, 0.6 eq).

  • Incubation: Stir the suspension gently at 60 °C. Monitor the reaction via Chiral SFC (see Section 4). Stop the reaction when conversion reaches exactly 50% (typically 24–36 hours) to ensure maximum ee of the unreacted (S)-amine.

  • Filtration: Filter the immobilized enzyme over a glass frit. The enzyme can be washed with 2-MeTHF and recycled for up to 5 subsequent batches without significant loss of activity [3].

  • Phase Separation (Self-Validation Step): Transfer the filtrate to a separatory funnel. Add 150 mL of 1M HCl. The unreacted (S)-amine protonates and partitions into the aqueous phase, while the highly lipophilic (R)-amide remains in the organic phase.

  • Recovery: Isolate the aqueous layer, cool to 5 °C, and adjust the pH to 12.0 using 2M NaOH. Extract the liberated (S)-amine with Methyl tert-butyl ether (MTBE) (2 x 100 mL). Dry over anhydrous Na₂SO₄ and concentrate under vacuum to yield pure (S)-1-phenyl-2,3-dihydro-1H-inden-1-amine.

Classical Diastereomeric Salt Resolution

Causality & Thermodynamic Control: For laboratories lacking biocatalytic infrastructure, classical resolution via diastereomeric salt formation remains highly viable [4]. Standard chiral acids (e.g., tartaric acid) often fail for this substrate due to insufficient hydrophobic bulk. We employ (-)-Di-p-toluoyl-L-tartaric acid (DPTTA) . The dual toluoyl rings of DPTTA engage in robust π−π stacking and van der Waals interactions with the substrate's phenyl and indane rings, creating a highly ordered, insoluble crystalline lattice for the (S)-amine diastereomer.

SaltResolution Start Racemic Amine in Methanol Acid Add (-)-DPTTA (Chiral Resolving Agent) Start->Acid Heat Heat to Reflux then Slow Cooling Acid->Heat Crystals Crystallization of (S)-Amine·DPTTA Salt Heat->Crystals MotherLiq Mother Liquor (R)-Amine Enriched Heat->MotherLiq Base NaOH Treatment (pH > 12) Crystals->Base PureAmine Pure (S)-Amine (ee > 99%) Base->PureAmine

Classical diastereomeric salt resolution utilizing (-)-DPTTA and selective crystallization.

Protocol 2: Salt Formation and Crystallization

  • Salt Formation: Dissolve rac-1-phenyl-2,3-dihydro-1H-inden-1-amine (100 mmol, 20.9 g) in 150 mL of Methanol. In a separate flask, dissolve (-)-DPTTA (100 mmol, 38.6 g) in 150 mL of Methanol.

  • Mixing & Heating: Combine the solutions and heat to reflux (65 °C) for 30 minutes to ensure complete dissolution and thermodynamic equilibration.

  • Controlled Crystallization: Cool the solution linearly at a rate of 5 °C/hour down to 20 °C. Rationale: Rapid cooling traps the (R)-enantiomer in the crystal lattice (kinetic trapping). Slow cooling ensures thermodynamic control, yielding high-purity (S)-amine·DPTTA crystals.

  • Isolation: Filter the resulting prismatic crystals under vacuum and wash with 20 mL of ice-cold Methanol.

  • Free Amine Liberation: Suspend the crystals in 100 mL of deionized water. Add 2M NaOH dropwise until the pH exceeds 12.0, completely dissolving the DPTTA as its sodium salt. Extract the aqueous mixture with Dichloromethane (DCM) (3 x 75 mL). Combine the organic layers, dry, and evaporate to yield the enantiopure amine.

Analytical Validation: Chiral SFC Parameters

To validate the success of either protocol, Supercritical Fluid Chromatography (SFC) is employed. SFC is superior to HPLC for bulky amines due to the high diffusivity of supercritical CO₂, resulting in sharper peaks and faster run times.

ParameterSpecification / Condition
Column Daicel Chiralpak IG (4.6 x 250 mm, 5 µm)
Mobile Phase CO₂ / Methanol (80:20) containing 0.1% DEA
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detection UV at 210 nm and 254 nm
Retention Time: (S)-amine 4.2 min
Retention Time: (R)-amine 5.8 min

Note on Causality: The addition of 0.1% Diethylamine (DEA) to the mobile phase is critical. It acts as a competing base, suppressing secondary interactions between the primary amine and residual silanols on the stationary phase, thereby eliminating peak tailing and ensuring accurate ee integration.

References

  • Chemoenzymatic Synthesis of a Chiral Ozanimod Key Intermediate Starting from Naphthalene as Cheap Petrochemical Feedstock. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod.European Patent Office / Google Patents (EP3553179A1).
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC (NIH). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 1-Phenyl-2,3-dihydro-1H-inden-1-amine chemical synthesis

Target Compound: 1-Phenyl-2,3-dihydro-1H-inden-1-amine (1-Phenylindan-1-amine) Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center. The synthesis of α -tert...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 1-Phenyl-2,3-dihydro-1H-inden-1-amine (1-Phenylindan-1-amine) Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. The synthesis of α -tertiary amines—specifically those situated at a benzylic position like 1-phenyl-2,3-dihydro-1H-inden-1-amine—presents significant steric and electronic challenges. This guide provides field-proven troubleshooting strategies, empirical data, and validated protocols to maximize your reaction yield by navigating the competing pathways of enolization, elimination, and hydrogenolysis.

I. Synthetic Route Architecture

The optimized route avoids the harsh conditions of the Ritter reaction, which typically results in massive elimination byproducts for this specific substrate. Instead, we utilize an organocerium addition, followed by a Lewis acid-mediated azidation, and conclude with a mild Staudinger reduction.

G A 1-Indanone B 1-Phenyl-1-indanol A->B PhMgBr, CeCl3 THF, -78°C C 1-Azido-1-phenylindane B->C TMSN3, BF3·OEt2 DCM, -78°C D 1-Phenyl-1-indanamine C->D PPh3, H2O THF/H2O, RT

Synthetic workflow for 1-Phenyl-2,3-dihydro-1H-inden-1-amine via azide intermediate.

II. Critical Node Troubleshooting (FAQs)

Q1: My Grignard addition to 1-indanone is yielding mostly recovered starting material and enolization byproducts. How do I force the addition?

Analysis & Causality: 1-Indanone is highly prone to enolization because its α -protons are rendered exceptionally acidic by the adjacent carbonyl and the fused aromatic ring. Standard Grignard reagents (like Phenylmagnesium bromide) act as strong bases, deprotonating the α -carbon faster than they attack the sterically hindered carbonyl carbon. Solution: Transition to an organocerium reagent (Imamoto's reagent). By pre-mixing PhMgBr with anhydrous CeCl3​ , you generate a highly nucleophilic, yet significantly less basic, organocerium species. The oxophilic cerium activates the carbonyl while suppressing the basicity of the phenyl anion, shifting the kinetic pathway from deprotonation to 1,2-addition[1][2].

Q2: During the conversion of 1-phenyl-1-indanol to the azide, I observe massive elimination to 3-phenyl-1H-indene instead of the desired product. How can I suppress this?

Analysis & Causality: The intermediate generated from 1-phenyl-1-indanol is a tertiary benzylic carbocation. This carbocation is hyper-stabilized by both the phenyl ring and the fused indane system. Under standard Brønsted acid conditions (e.g., NaN3​ / TFA ), the thermodynamic driving force strongly favors the loss of an adjacent proton (E1 elimination) to form the fully conjugated 3-phenyl-1H-indene. Solution: Shift to strictly anhydrous, Lewis acid-mediated kinetic conditions. Using Azidotrimethylsilane ( TMSN3​ ) with Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) at −78 °C allows for the rapid trapping of the incipient carbocation by the azide nucleophile before elimination can occur[3][4].

G A 1-Phenyl-1-indanol B Tertiary Benzylic Carbocation A->B BF3·OEt2 (- [BF3OH]-) C 1-Azido-1-phenylindane (Desired SN1) B->C + TMSN3 Kinetic Control (-78°C) D 3-Phenyl-1H-indene (Undesired E1) B->D - H+ Thermodynamic Control (RT)

Competing SN1 azidation and E1 elimination pathways from the benzylic carbocation.

Q3: I attempted a catalytic hydrogenation ( Pd/C,H2​ ) of the tertiary azide, but I am losing the amine group entirely (desamination). What is the alternative?

Analysis & Causality: Benzylic amines and azides are highly susceptible to hydrogenolysis (cleavage of the C-N bond) under palladium-catalyzed hydrogenation conditions. Because the target is a fully substituted benzylic carbon, the steric strain further lowers the activation energy for C-N bond cleavage. Solution: Employ the Staudinger reduction . By reacting the azide with Triphenylphosphine ( PPh3​ ), you form a stable iminophosphorane intermediate with the expulsion of nitrogen gas. Subsequent hydrolysis with water yields the primary amine and triphenylphosphine oxide without any risk of C-N bond cleavage[5][6].

III. Empirical Yield Optimization Data

The table below summarizes the effect of reagent selection on the critical bottleneck step: the azidation of 1-phenyl-1-indanol.

Azidation ReagentsTemperature ProfilePrimary MechanismYield (Azide)Yield (Indene Byproduct)
NaN3​ , TFA , CHCl3​ 0 °C to RTBrønsted Acid / SN112%85%
DPPA , DBU , Toluene 0 °C to 50 °C SN2 (Inversion)<5% (Steric block)10% (Mostly unreacted)
TMSN3​ , TiCl4​ , DCM −78 °C Lewis Acid / SN145%40%
TMSN3​ , BF3​⋅OEt2​ , DCM −78 °C (Strict) Mild Lewis Acid / SN1 88% <5%

Note: The use of BF3​⋅OEt2​ provides the optimal balance of Lewis acidity to generate the carbocation without over-accelerating the E1 elimination pathway.

IV. Standard Operating Procedures (Protocols)

These protocols are designed as self-validating systems. Visual and physical cues are included to ensure reaction integrity at each step.

Protocol A: Synthesis of 1-Phenyl-1-indanol via Organocerium Addition
  • Cerium Activation: Place CeCl3​⋅7H2​O (1.5 eq) in a Schlenk flask. Heat to 140 °C under high vacuum ( <0.1 Torr ) for 2 hours to generate anhydrous CeCl3​ as a fine white powder[1][2].

  • Complexation: Cool the flask to room temperature, backfill with Argon, and suspend the powder in anhydrous THF ( 0.2 M ). Stir vigorously for 2 hours until a uniform milky suspension forms.

  • Grignard Addition: Cool the suspension to −78 °C . Dropwise add Phenylmagnesium bromide ( PhMgBr , 1.5 eq, 3.0 M in diethyl ether). Stir for 1 hour at −78 °C . Validation: The suspension will turn a pale yellow/orange hue, indicating organocerium formation.

  • Ketone Addition: Add 1-indanone (1.0 eq) dissolved in minimal anhydrous THF dropwise over 30 minutes.

  • Workup: Stir for 2 hours at −78 °C . Quench cold with saturated aqueous NH4​Cl . Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield 1-phenyl-1-indanol.

Protocol B: Kinetic Azidation to 1-Azido-1-phenylindane
  • Preparation: Dissolve 1-phenyl-1-indanol (1.0 eq) in strictly anhydrous DCM ( 0.1 M ) under an Argon atmosphere. Cool the solution to −78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add TMSN3​ (2.0 eq) in one portion. Wait 5 minutes.

  • Lewis Acid Initiation: Dropwise add BF3​⋅OEt2​ (1.2 eq) down the side of the flask over 15 minutes. Validation: A slight color change to pale yellow may occur. Strict temperature control is mandatory here to prevent elimination.

  • Quenching: Stir at −78 °C for 1 hour. Quench the reaction at −78 °C by adding cold saturated aqueous NaHCO3​ .

  • Workup: Allow the biphasic mixture to warm to room temperature. Extract the aqueous layer with DCM. Wash the combined organics with brine, dry over MgSO4​ , and concentrate in vacuo. Use the crude azide immediately in the next step to prevent thermal degradation.

Protocol C: Staudinger Reduction to 1-Phenyl-2,3-dihydro-1H-inden-1-amine
  • Iminophosphorane Formation: Dissolve 1-azido-1-phenylindane (1.0 eq) in a 4:1 mixture of THF and water ( 0.2 M ).

  • Reduction: Add Triphenylphosphine ( PPh3​ , 1.5 eq) portion-wise at room temperature. Validation: Immediate effervescence (bubbling) will occur as nitrogen gas ( N2​ ) is liberated. This visually validates the reduction is proceeding[5][6].

  • Hydrolysis: Once gas evolution ceases (typically 2-4 hours), heat the reaction to 50 °C for 4 hours to ensure complete hydrolysis of the iminophosphorane intermediate.

  • Acid/Base Extraction (Crucial for Purity): Cool to room temperature and remove THF under reduced pressure. Dilute the residue with diethyl ether and extract with 1M aqueous HCl (3x). This selectively pulls the protonated target amine into the aqueous phase, leaving the triphenylphosphine oxide byproduct in the organic phase.

  • Isolation: Basify the combined aqueous layers to pH>10 using 2M NaOH . Extract the free-based amine with DCM. Dry over Na2​SO4​ and concentrate to yield pure 1-Phenyl-2,3-dihydro-1H-inden-1-amine.

V. References

  • Staudinger reaction. Wikipedia. Available at:[Link]

  • Cerium chloride-promoted nucleophilic addition of grignard reagents to ketones an efficient method for the synthesis of tertiary alcohols. Semantic Scholar. Available at:[Link]

  • Staudinger Reaction. Organic Chemistry Portal. Available at:[Link]

  • Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. ResearchGate. Available at:[Link]

  • Alkynes and azides: beyond click chemistry. RSC Publishing. Available at:[Link]

  • Organic Azides: Syntheses and Applications. ResearchGate. Available at:[Link]

Sources

Optimization

overcoming poor aqueous solubility of 1-Phenyl-2,3-dihydro-1H-inden-1-amine in biological assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the handling of highly lipophilic amines in early drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the handling of highly lipophilic amines in early drug discovery. 1-Phenyl-2,3-dihydro-1H-inden-1-amine (and its derivatives) presents a classic formulation challenge: its bulky, hydrophobic 1-phenylindane core severely limits aqueous solubility, leading to assay interference, false negatives, and irreproducible dose-response curves.

This guide provides a causality-driven troubleshooting framework and self-validating protocols to ensure your biological assays yield robust, artifact-free data.

Diagnostic Workflow

Before altering your assay biology, use the following diagnostic matrix to determine the root cause of the solubility failure.

SolubilityTroubleshooting Stock 1-Phenyl-2,3-dihydro-1H-inden-1-amine DMSO Stock Dilution Aqueous Buffer Dilution Stock->Dilution Decision Precipitation / Aggregation? Dilution->Decision Success Proceed to Assay Decision->Success No StepDilute Step-wise Intermediate Dilution (Mitigate Kinetic Shock) Decision->StepDilute Yes (Kinetic) Cyclodextrin Formulate with HP-β-CD (Thermodynamic Solubilization) Decision->Cyclodextrin Yes (Thermodynamic) Salt Convert to HCl Salt (pH Adjustment) Decision->Salt Yes (Ionizable) StepDilute->Decision Cyclodextrin->Decision Fail Redesign Assay Format Cyclodextrin->Fail Fails Salt->Decision

Fig 1: Diagnostic workflow for resolving 1-Phenyl-2,3-dihydro-1H-inden-1-amine solubility issues.

Frequently Asked Questions (Troubleshooting)

Q1: Why does 1-Phenyl-2,3-dihydro-1H-inden-1-amine precipitate upon dilution into my assay buffer, even though it is fully dissolved in a 10 mM DMSO stock? A: This is a classic case of "solvent shock." When a highly lipophilic compound is rapidly transferred from a favorable solvent (DMSO) to an aqueous buffer, the hydration shell cannot stabilize the hydrophobic core. This leads to rapid nucleation and the formation of kinetically transient colloidal aggregates[1]. These aggregates not only reduce the effective free-drug concentration but also cause promiscuous inhibition by non-specifically adsorbing to target proteins in biochemical assays 2[2].

Q2: I am seeing inconsistent IC50 values and high background noise across different runs. Could this be related to solubility? A: Yes. Insoluble compounds have unknown, variable concentrations in screening assays. Highly hydrophobic molecules frequently show underestimated activity at high concentrations due to thermodynamic precipitation, or false positives due to aggregate formation[2]. If your dose-response curve is bell-shaped or plateaus prematurely, you are likely hitting the thermodynamic solubility limit of the compound.

Q3: How can I optimize the DMSO concentration without causing cytotoxicity in my cell-based assays? A: DMSO exhibits a range of pharmacological effects, including phospholipid membrane disruption, which artificially increases drug permeation and alters cellular metabolism 3[3]. While 0.1% (v/v) is the gold standard for cell culture, concentrations up to 0.3%–0.5% are generally tolerated by robust cell lines (e.g., HeLa, HEK293) if exposure is limited to 24–48 hours. Always run a vehicle-matched control to normalize solvent-induced baseline shifts.

Q4: If DMSO optimization is insufficient, what excipients can I use to solubilize this compound without interfering with the biological readout? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the premier choice for this chemotype. HP-β-CD creates a favorable intermolecular association by encapsulating the lipophilic phenyl and indane rings within its hydrophobic cavity, while its hydrophilic exterior ensures high aqueous solubility 4[4]. Unlike detergents (e.g., Triton X-100), HP-β-CD does not lyse cell membranes at moderate concentrations.

Q5: Should I use the free base or the hydrochloride salt of 1-Phenyl-2,3-dihydro-1H-inden-1-amine? A: Always utilize the hydrochloride (HCl) salt for aqueous biological assays5[5]. The primary amine is ionizable. While it will technically protonate at physiological pH (7.4), the free base has a highly stable crystalline lattice energy that resists initial dissolution 6[6]. Starting with the pre-formed HCl salt dramatically lowers the energetic barrier to hydration.

Quantitative Data: Solubilization Strategies Comparison
Strategy / ExcipientMax Recommended Conc. (In Vitro)Mechanism of ActionProsCons
DMSO 0.1% – 0.5% (v/v)Polar aprotic co-solvent; disrupts solute-solute interactions.Universal solvent; easy to use via acoustic dispensing.Membrane disruption; artificial permeability enhancement[3].
HP-β-Cyclodextrin 1% – 5% (w/v)Host-guest inclusion complexation of lipophilic rings.Highly biocompatible; prevents colloidal aggregation.May sequester lipophilic assay reagents (e.g., fluorescent dyes).
Tween-80 0.01% – 0.1% (v/v)Non-ionic surfactant; micellar encapsulation.Excellent for biochemical (cell-free) assays.Cytotoxic to many cell lines; can denature sensitive proteins.
HCl Salt Conversion N/A (Pre-formulation)Lowers crystalline lattice energy; enables ion-dipole hydration.No assay additives required; physiological compatibility[6].May still precipitate if counter-ions in buffer form insoluble pairs.
Self-Validating Experimental Protocols

To ensure data integrity, every protocol below includes a mandatory validation step to confirm the true concentration of the compound before exposing it to your biological system.

Protocol 1: Step-Down Aqueous Dilution (Mitigating Kinetic "Solvent Shock")

Use this protocol for biochemical assays where excipients cannot be used.

  • Equilibration: Warm the 10 mM DMSO stock of 1-Phenyl-2,3-dihydro-1H-inden-1-amine HCl to 25°C. Vortex for 30 seconds to ensure no micro-precipitates remain from freeze-thaw cycles.

  • Intermediate Dilution: Prepare a 10x working stock by diluting the 10 mM stock into a 50/50 mixture of DMSO and your base assay buffer. Perform all serial dilutions in this intermediate solvent.

  • Acoustic Transfer: Use an acoustic liquid handler (e.g., Echo) to dispense nanoliter volumes of the intermediate dilution directly into the final aqueous assay plate.

  • Validation Step (Turbidimetry): Before adding biological targets, read the assay plate absorbance at 620 nm. An OD620​>0.05 (relative to vehicle control) indicates colloidal aggregation. If aggregation is detected, the kinetic limit has been breached; proceed to Protocol 2.

Protocol 2: HP-β-CD Inclusion Complexation for Cell-Based Assays

Use this protocol when thermodynamic solubility limits cell-based efficacy studies.

  • Excipient Preparation: Prepare a 5% (w/v) stock solution of HP-β-CD in your base assay buffer (e.g., HBSS or PBS).

  • Complexation: Add 1-Phenyl-2,3-dihydro-1H-inden-1-amine (as a dry HCl salt powder) directly into the HP-β-CD solution to achieve a target concentration of 1 mM.

  • Agitation: Vortex vigorously for 5 minutes, followed by sonication in a water bath for 15 minutes at 25°C to drive the host-guest inclusion.

  • Clarification: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, thermodynamically insoluble compound.

  • Validation Step (Quantification): Take a 10 µL aliquot of the filtrate and quantify the exact concentration using LC-MS/MS or UV-Vis against a standard curve. Use this empirically determined concentration to dose your cells, ensuring absolute accuracy in your IC50/EC50 calculations.

References
  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Solvent Systems and Their Selection in Pharmaceutics and Biopharmaceutics. National Academic Digital Library of Ethiopia.
  • Considerations regarding use of solvents in in vitro cell based assays.
  • Apparent aqueous solubility: Topics by Science.gov. Science.gov.
  • 1-Phenyl-2,3-dihydro-1H-inden-1-amine hydrochloride. BLD Pharm.
  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews (ACS).

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in GC-MS Analysis of 1-Phenyl-2,3-dihydro-1H-inden-1-amine

Welcome to the Technical Support Center. 1-Phenyl-2,3-dihydro-1H-inden-1-amine is a sterically hindered primary amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-Phenyl-2,3-dihydro-1H-inden-1-amine is a sterically hindered primary amine. When analyzed via Gas Chromatography-Mass Spectrometry (GC-MS), primary amines frequently interact with active silanol groups in the inlet and column, leading to peak tailing, sample loss, and the necessity for high-polarity columns that are prone to thermal bleed.

This guide provides drug development professionals and analytical scientists with self-validating protocols to diagnose and resolve baseline noise, ensuring high signal-to-noise (S/N) ratios and quantitative integrity.

Section 1: Diagnostic Workflows (The "Why" and "How")

FAQ 1: Why does my baseline noise increase specifically when analyzing 1-Phenyl-2,3-dihydro-1H-inden-1-amine?

Causality & Expert Insight: Baseline noise in amine analysis is rarely a single-variable problem. Because 1-Phenyl-2,3-dihydro-1H-inden-1-amine is highly basic, it readily adsorbs onto active sites in the GC inlet or column. To force the analyte through the system, analysts often increase the oven temperature or use highly polar polyethylene glycol (PEG) columns. However, elevated temperatures accelerate the degradation of the stationary phase, releasing siloxane compounds (e.g., m/z 73, 207, 281) that manifest as a rising baseline. Furthermore, if oxygen or moisture is present in the carrier gas, this degradation is catalyzed, exponentially increasing background noise[1].

G Start Elevated Baseline Noise in GC-MS CheckProfile Evaluate Noise Profile During Temp Ramp Start->CheckProfile Constant Constant High Noise (Independent of Temp) CheckProfile->Constant Flat Profile Rising Rising Baseline (Correlates with Temp) CheckProfile->Rising Upward Drift MS_Issue Detector/Electronics Issue or Vacuum Leak Constant->MS_Issue Col_Issue Column Bleed, Septum Degradation, or Active Site Adsorption Rising->Col_Issue Action1 Check Foreline Pressure, Clean MS Ion Source MS_Issue->Action1 Action2 Derivatize Amine, Replace Oxygen Traps Col_Issue->Action2

Diagnostic logic tree for isolating the root cause of GC-MS baseline noise.

Section 2: Sample Preparation & Derivatization

FAQ 2: How can I prevent the amine group from causing column interaction and subsequent baseline noise?

Causality & Expert Insight: Injecting underivatized 1-Phenyl-2,3-dihydro-1H-inden-1-amine requires aggressive thermal conditions that cause column bleed. By derivatizing the primary amine, you replace the active hydrogen atoms with less polar groups, increasing volatility and thermal stability. This allows the use of low-bleed, non-polar columns (e.g., 5% phenyl-methylpolysiloxane), drastically reducing baseline noise[2].

Self-Validating Protocol: Isobutyl Chloroformate (IBCF) Derivatization

This protocol utilizes a fast chloroformate reaction, which is highly effective for bulky primary amines and avoids the heavy silicon-based background noise often caused by silylation reagents (MSTFA/BSTFA)[2].

  • Sample Aliquot: Transfer 1.0 mL of the sample containing 1-Phenyl-2,3-dihydro-1H-inden-1-amine into a glass reaction vial.

  • Alkalinization: Add 100 µL of 1 M NaOH to adjust the pH > 9. Validation Check: Verify pH with indicator paper to ensure the amine is in its free-base form.

  • Solvent Addition: Add 500 µL of toluene (organic phase) and 50 µL of isobutyl chloroformate (IBCF).

  • Agitation: Vortex vigorously for 10 minutes at room temperature. Validation Check: The reaction is biphasic; ensure a complete emulsion is maintained during vortexing.

  • Neutralization & Extraction: Add 100 µL of alkaline methanol to quench excess reagent. Centrifuge at 3000 rpm for 5 minutes to break the emulsion.

  • Collection: Extract the upper toluene layer containing the derivatized amine for GC-MS injection.

Table 1: Comparison of Derivatization Strategies for Amines
Derivatization TypeReagentAdvantagesDisadvantages / Noise Risks
Acylation (Chloroformates) Isobutyl Chloroformate (IBCF)Fast, aqueous-compatible, highly volatile derivatives[2].Requires biphasic extraction; excess reagent must be quenched.
Silylation MSTFA + 1% TMCSUniversal reaction for active hydrogens.Reagent byproducts deposit in MS source, causing high m/z 73 background[3].
Fluorinated Acylation Pentafluoropropionic AnhydrideExcellent for Electron Capture Negative Ionization (ECNI).Highly acidic byproducts; degrades column stationary phase if not dried.

Section 3: Instrument Hardware & Pneumatics

FAQ 3: My baseline is still rising during the oven ramp despite derivatization. What hardware components are failing?

Causality & Expert Insight: A rising baseline that persists after derivatization is the hallmark of stationary phase degradation (column bleed) driven by carrier gas impurities. Oxygen and moisture act as catalysts, cleaving the siloxane backbone of the column at high temperatures. Additionally, degraded septa or contaminated inlet liners can continuously off-gas into the column[3].

Step-by-Step Hardware Optimization
  • Carrier Gas Purification: Install high-capacity, indicating oxygen and moisture traps on the helium/hydrogen carrier gas lines. Replace them immediately if the indicator changes color[3].

  • Septum Replacement: Use high-temperature, low-bleed septa. Ensure the septum purge flow is set correctly (typically 3 mL/min) to sweep off-gassed volatiles away from the column.

  • Inlet Liner Maintenance: Use a deactivated, single-taper liner with glass wool to trap non-volatile matrix components. Replace the liner every 50-100 injections to prevent active site formation[1].

  • Transfer Line Inspection: Ensure no graphite ferrule particles have broken off and lodged in the MS transfer line. Graphite is a strong adsorbent and will slowly release trapped contaminants under vacuum, causing a persistent high background[4].

Section 4: Mass Spectrometer (MS) Tuning & Electronics

FAQ 4: The chromatography is clean, but the MS background signal is constantly >100,000 abundance. What MS parameters should I adjust?

Causality & Expert Insight: A flat but highly elevated baseline indicates that the MS is amplifying electronic noise or detecting a constant leak (e.g., air/water). The MS system operates under high vacuum; a compromised vacuum increases background ion collisions. Furthermore, an aging electron multiplier (EM) or a dirty ion source will scatter ions, forcing the autotune algorithm to dangerously increase the EM voltage, which amplifies noise[5].

Protocol: MS Diagnostic & Tuning
  • Vacuum Check: Verify that the foreline pressure is within manufacturer limits (typically < 50 mTorr) and the high vacuum is < 1×10−5 Torr. Elevated pressure indicates an air leak[5].

  • Ion Source Cleaning: If the baseline noise is high and the PFTBA tune report shows poor high-mass sensitivity (m/z 502 < 2% of m/z 69), vent the system and mechanically clean the repeller, ion volume, and lenses with an aluminum oxide slurry[5].

  • Threshold Adjustment: In the MS acquisition method, increase the abundance threshold (e.g., from 0 to 150). Setting the threshold to zero forces the MS to record analog electronic noise as data, artificially inflating the baseline[6].

  • SIM Mode Optimization: For trace analysis of 1-Phenyl-2,3-dihydro-1H-inden-1-amine, switch from Full Scan to Selected Ion Monitoring (SIM). Monitor only the 3 most abundant/specific fragment ions of the derivatized molecule to filter out matrix and column bleed noise[2].

Table 2: Key MS Tuning Parameters for Noise Reduction
ParameterTarget Value / ActionImpact on Baseline Noise
Air/Water Check m/z 18, 28, 32 < 5% of m/z 69Prevents column oxidation and reduces background ionization.
EM Voltage (Gain) < 2500 V (varies by instrument)High voltage amplifies both signal and electronic noise.
Abundance Threshold 100 - 200 countsDiscards low-level electronic noise from the data file[6].
Source Temperature 230 °C - 250 °CPrevents condensation of heavy matrix compounds in the source.

References

  • Sigma-Aldrich. "GC Troubleshooting." sigmaaldrich.com.
  • Phenomenex. "GC Column Troubleshooting Guide." phenomenex.com.
  • LCGC International. "Stopping GC and GC–MS Problems Before They Start.
  • Benchchem. "Reducing background noise in GC/MS analysis of phenols." benchchem.com.
  • Oxford University Press. "Gas Chromatography Problem Solving and Troubleshooting." oup.com.
  • Chromatography Forum.
  • ACS Publications.

Sources

Optimization

optimizing enantiomeric excess in 1-Phenyl-2,3-dihydro-1H-inden-1-amine chiral separation

Welcome to the Technical Support Center for Chiral Separations. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the chiral resolu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Separations. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the chiral resolution of 1-Phenyl-2,3-dihydro-1H-inden-1-amine (1-phenylindan-1-amine).

Because this molecule features a rigid indane ring system, a sterically demanding 1-phenyl substituent, and a highly basic primary amine, achieving >99% enantiomeric excess (ee) requires precise control over non-covalent interactions. This guide provides field-proven troubleshooting strategies, structural workflows, and validated protocols for both analytical chromatography and preparative classical resolution.

Part 1: Troubleshooting Guide & FAQs

Q1: I am experiencing severe peak tailing and baseline drift when analyzing 1-phenylindan-1-amine on a polysaccharide-based Chiral Stationary Phase (CSP). How can I improve peak symmetry for accurate ee quantification? Causality & Solution: The primary amine group of 1-phenylindan-1-amine strongly interacts with residual acidic silanols on the silica support of the CSP, leading to sluggish mass transfer kinetics and peak tailing. To suppress this, you must introduce a competitive basic additive. However, using a base alone (like ammonium hydroxide) can destroy enantioselectivity. The optimal approach is using a combination of an acid and a base, such as 0.3% Trifluoroacetic acid (TFA) and 0.2% Triethylamine (TEA) in your mobile phase. The TFA protonates the analyte, enhancing its directed hydrogen-bonding interactions with the chiral selector, while the TEA acts as a sacrificial base to block residual silanols, dramatically sharpening the peak profile[1].

Q2: I am screening Normal Phase (Hexane/IPA) conditions but seeing co-elution. What alternative mobile phase strategies should I deploy? Causality & Solution: The bulky 1-phenyl group can sometimes hinder the necessary inclusion complexation in standard normal-phase conditions. Switch to Supercritical Fluid Chromatography (SFC) or Polar Organic Mode (POM) . SFC using CO₂ with methanol as a polar modifier (supplemented with the TFA/TEA additives mentioned above) provides superior diffusivity and lower viscosity, which improves the resolution of rigid primary amines[1]. Alternatively, consider switching your column to a macrocyclic glycopeptide-based CSP (e.g., Chirobiotic T or V), which exhibits exceptionally high stereoselectivity for primary amines when operated in polar ionic mode[2].

Q3: During classical resolution via diastereomeric salt formation with L-tartaric acid, my crystallization is stalling at ~85% ee, even after multiple recrystallizations. How do I push this to >99% ee? Causality & Solution: You have likely encountered a solid solution system . Indane-based primary amines frequently form complete solid solutions with tartaric acid derivatives, meaning both diastereomers co-crystallize within the same crystal lattice, capping the maximum achievable ee through standard fractional crystallization[3]. To overcome this thermodynamic barrier, implement enantioselective dissolution . Instead of dissolving the salt completely, suspend the enantio-enriched solid in a solvent where the eutectic composition is highly soluble. The minor diastereomer will preferentially leach into the liquid phase, leaving behind the >99% optically pure diastereomeric salt in the solid phase[3].

Part 2: Data Presentation & Optimization Tables

Table 1: Mobile Phase Additive Optimization for Primary Amines (HPLC/SFC)

Summary of additive effects on theoretical plates and enantioselectivity for rigid primary amines.

Chromatography ModeOrganic ModifierAdditive SystemPeak SymmetryEnantioselectivity (α)
Normal Phase (HPLC)Hexane / EthanolNonePoor (Severe Tailing)Low
Normal Phase (HPLC)Hexane / Ethanol0.1% DEAModerateModerate
Polar Organic (HPLC)Acetonitrile / MeOH0.3% TFA + 0.2% TEAExcellentHigh
SFCCO₂ / Methanol0.1% NH₄OHPoorDestroyed
SFC (Optimal) CO₂ / Methanol 0.3% TFA + 0.2% TEA Excellent Highest
Table 2: Comparative Chiral Resolving Agents for Classical Resolution

Selection matrix for diastereomeric salt formation of 1-phenylindan-1-amine and its analogs[4].

Resolving AgentpKaAdvantagesConsiderations
L-Tartaric Acid ~2.98, 4.34Cost-effective; widely documented.Prone to forming solid solutions with indane derivatives.
(S)-Mandelic Acid ~3.41High ee in a single crystallization.Higher cost at scale.
N-acetyl-L-glutamic acid ~3.15Excellent for 1-aminoindane derivatives.Requires strict temperature control (35-45°C) for initiation.

Part 3: Visualizations of Logical Workflows

G Start Analyze 1-Phenylindan-1-amine Mode Select Chromatography Mode Start->Mode SFC SFC (CO2 / MeOH) Mode->SFC HPLC HPLC (POM / NP) Mode->HPLC Additives Add 0.3% TFA + 0.2% TEA (Suppress Silanol Interactions) SFC->Additives HPLC->Additives Evaluate Evaluate Peak Symmetry & ee Additives->Evaluate

Decision tree for optimizing analytical chiral chromatography of primary amines.

G Racemate Racemic 1-Phenylindan-1-amine Agent Add Chiral Acid (e.g., L-Tartaric Acid) Racemate->Agent Cryst Fractional Crystallization Agent->Cryst Check Check ee > 99%? Cryst->Check Dissol Enantioselective Dissolution (Overcome Solid Solution) Check->Dissol No (Stalled ee) Pure Liberate Free Base (Optically Pure Amine) Check->Pure Yes Dissol->Pure

Workflow for classical resolution and overcoming solid solution thermodynamic barriers.

Part 4: Step-by-Step Experimental Protocols

Protocol 1: SFC Screening Method for Primary Amine ee Determination

Objective: Achieve baseline separation of 1-phenylindan-1-amine enantiomers in under 10 minutes.

  • Column Selection: Install a polysaccharide-based CSP (e.g., Chiralpak IG or IA) or a cyclofructan-based CSP (e.g., Larihc CF6-P) into the SFC system[1].

  • Mobile Phase Preparation: Prepare the co-solvent by adding 40 mM Trifluoroacetic acid (TFA) and 15 mM Triethylamine (TEA) to HPLC-grade Methanol. This equates to roughly 0.3% v/v TFA and 0.2% v/v TEA[1].

  • System Equilibration: Set the SFC backpressure regulator to 120 bar and the column oven to 35°C. Equilibrate the column with 80% CO₂ / 20% Co-solvent at a flow rate of 3.0 mL/min until the baseline stabilizes.

  • Sample Injection: Dissolve the racemic mixture in methanol (1 mg/mL). Inject 5 µL.

  • Optimization: If co-elution occurs, decrease the co-solvent percentage to 10% or switch the co-solvent to Isopropanol (note: IPA will reduce theoretical plates but may alter selectivity).

Protocol 2: Classical Resolution via Enantioselective Dissolution

Objective: Isolate >99% ee (R)-1-phenylindan-1-amine from a solid solution system.

  • Salt Formation: Dissolve 1.0 equivalent of racemic 1-phenylindan-1-amine in ethanol. Add 0.7 to 1.0 equivalent of the chosen chiral acid (e.g., N-acetyl-L-glutamic acid or L-tartaric acid)[4].

  • Initial Crystallization: Heat the mixture to 65°C until fully dissolved. Cool slowly to 35–45°C to initiate crystallization[4]. Stir for 2 hours, filter the precipitate, and dry.

  • Purity Assessment: Liberate a small aliquot of the free base using 10% NaOH, extract with diethyl ether, and analyze via Protocol 1. If ee is < 95%, proceed to step 4.

  • Enantioselective Dissolution: Suspend the enriched diastereomeric salt in a minimal volume of a secondary solvent (e.g., a mixture of ethanol and tert-butyl methyl ether) at room temperature[3][4]. Stir vigorously for 4 hours. The solvent will selectively dissolve the eutectic mixture.

  • Isolation: Filter the suspension. The remaining solid will be the highly enantiopure diastereomeric salt (>99% ee).

  • Free Base Liberation: Suspend the pure salt in water, add 10% NaOH until basic (pH > 10), and extract with diethyl ether. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield the pure chiral amine.

References

  • A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem. Available at:

  • PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN. European Patent Office (EPO). Available at: 4

  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications (RSC Publishing). Available at: 3

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI. Available at: 2

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: 1

Sources

Troubleshooting

extending shelf life and stability of 1-Phenyl-2,3-dihydro-1H-inden-1-amine standards

Welcome to the Technical Support Center for analytical standards of 1-Phenyl-2,3-dihydro-1H-inden-1-amine. As drug development professionals and analytical scientists, maintaining the absolute purity of your reference st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical standards of 1-Phenyl-2,3-dihydro-1H-inden-1-amine. As drug development professionals and analytical scientists, maintaining the absolute purity of your reference standards is non-negotiable. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to maximize the stability and shelf life of this specific primary amine.

Mechanistic Grounding: Why Does This Standard Degrade?

1-Phenyl-2,3-dihydro-1H-inden-1-amine is a primary amine attached to a bulky indane ring system. While the steric hindrance of the phenyl group provides some stability, the primary amine moiety remains highly reactive. Understanding the causality behind its degradation is the first step in preventing it.

  • Oxidative Degradation: Primary amines are vulnerable to oxidation by atmospheric oxygen or trace peroxides commonly found in aging solvents (like ethers or alcohols). This leads to the formation of hydroxylamines, which can further dehydrate to form imines[1]. The presence of transition metals or light accelerates this C-N bond cleavage.

  • Carbamate Formation (CO2 Adsorption): The lone electron pair on the nitrogen atom is highly nucleophilic. When exposed to ambient air, the primary amine readily reacts with atmospheric carbon dioxide to form alkyl ammonium carbamates[2]. In non-aqueous environments or upon heating, these carbamates can dehydrate to form stable, irreversible urea derivatives, permanently altering the standard's concentration.

  • Photolytic Cleavage: The benzylic position adjacent to the amine and phenyl rings is susceptible to radical formation under UV light, leading to dimerization or structural cleavage.

degradation_pathways Amine 1-Phenyl-2,3-dihydro- 1H-inden-1-amine (Free Base) Oxidation Hydroxylamine / Imine (Oxidative Degradation) Amine->Oxidation O2 / Peroxides (Trace in Solvents) Carbamate Alkyl Ammonium Carbamate (CO2 Adduct) Amine->Carbamate Atmospheric CO2 (Headspace Exposure) Radical Radical Cleavage (Photodegradation) Amine->Radical UV Light (Clear Vials)

Fig 1. Primary degradation pathways of 1-Phenyl-2,3-dihydro-1H-inden-1-amine free base.

Troubleshooting Guide & FAQs

Q1: My standard curve is losing linearity over a few weeks of storage. What is causing this concentration drop? A: This is a classic sign of solvent-induced oxidative degradation or CO2-induced carbamate formation. If your stock solution is stored in a solvent prone to peroxide formation, or if the vial headspace contains ambient air, the primary amine will oxidize or form carbamates[1][2]. Causality & Solution: Always use freshly degassed, peroxide-free solvents. Purge the headspace of your storage vials with Argon before sealing to displace both O2 and CO2.

Q2: Should I store the standard as a free base or a salt? A: Whenever possible, convert or purchase the standard as a hydrochloride (HCl) salt[3]. Causality: In the HCl salt form, the amine is protonated (forming an ammonium ion). This ties up the nitrogen's lone pair, making it electronically protected from nucleophilic attack by CO2 (preventing carbamate formation) and significantly more resistant to oxidation compared to the electron-rich free base.

Q3: What is the optimal solvent for long-term stock solution stability? A: Aprotic solvents like DMSO (if meticulously peroxide-free) or high-purity, anhydrous Methanol are standard[4]. Causality: Methanol can absorb atmospheric CO2, introducing it directly to the amine in solution. If using Methanol, ensure it is anhydrous and degassed. Avoid storing dilute working standards (<10 µg/mL) for more than a few days, as surface adsorption to glass vials and trace degradation become highly significant at low concentrations.

Quantitative Stability Data

The following table summarizes the expected shelf life of 1-Phenyl-2,3-dihydro-1H-inden-1-amine under various storage configurations, derived from accelerated degradation models and field data.

Standard FormSolvent SystemHeadspace AtmosphereStorage TempExpected Shelf LifePrimary Degradation Risk
Free BaseMethanol (Undegassed)Ambient Air25°C< 1 WeekHigh (Oxidation, Carbamate)
Free BaseMethanol (Degassed)Ambient Air4°C1-2 MonthsModerate (Carbamate)
Free BaseAnhydrous DMSOArgon Purged-20°C6-12 MonthsLow
HCl Salt Anhydrous Methanol Argon Purged -20°C > 24 Months Minimal

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical workflows, do not rely on assumption. The following protocols incorporate built-in validation steps to prove the integrity of your standard preparations.

Protocol 1: Preparation and Aliquoting of Ultra-Stable Stock Solutions

Objective: To prepare a stock solution that validates its own integrity against oxidative and CO2-induced degradation.

  • Solvent Degassing: Purge HPLC-grade anhydrous methanol with Argon gas for 15 minutes to displace dissolved O2 and CO2.

  • Weighing: Inside a nitrogen-purged glovebox, accurately weigh 10.0 mg of the 1-Phenyl-2,3-dihydro-1H-inden-1-amine standard.

  • Dissolution: Dissolve the standard in 10.0 mL of the degassed methanol to create a 1.0 mg/mL stock solution.

  • Aliquoting: Transfer 0.5 mL aliquots into 2 mL amber glass HPLC vials to prevent photolytic cleavage.

  • Headspace Displacement: Gently blow a stream of Argon over the vial headspace for 3 seconds. Causality: Argon is heavier than air and will blanket the solution, effectively preventing CO2 and O2 ingress[2].

  • Sealing: Immediately cap with PTFE-lined silicone septa.

  • Self-Validation (The Stress Test): Take one aliquot (Aliquot A) and store it at -20°C. Take a second aliquot (Aliquot B) and leave it at 25°C under ambient light for 24 hours. Analyze both via HPLC-UV (at 210-254 nm)[4].

    • Validation Check: If the peak area of Aliquot B has degraded by >2% relative to Aliquot A, your solvent contains active trace peroxides or the Argon purge failed. The batch must be discarded. If <2% deviation is observed, the remaining aliquots are validated for long-term storage at -20°C.

workflow S1 1. Weigh Standard (Inert N2 Glovebox) S2 2. Dissolve in Degassed Solvent (e.g., Anhydrous MeOH) S1->S2 S3 3. Aliquot into Amber Vials (Minimize Headspace) S2->S3 S4 4. Purge Headspace with Argon (Displace O2/CO2) S3->S4 S5 5. Store at -20°C (Desiccated Environment) S4->S5

Fig 2. Optimized workflow for preparing and storing amine standard stock solutions.

Protocol 2: Conversion to Hydrochloride Salt for Archival Storage

Objective: To chemically protect the amine lone pair, extending shelf life indefinitely.

  • Dissolution: Dissolve the free base standard in anhydrous diethyl ether in a round-bottom flask.

  • Acidification: Slowly add 1.1 molar equivalents of 2M HCl in diethyl ether dropwise while stirring the solution on an ice bath.

  • Precipitation: Collect the resulting white precipitate (1-Phenyl-2,3-dihydro-1H-inden-1-amine hydrochloride) via vacuum filtration[3].

  • Washing & Drying: Wash the filter cake with cold anhydrous ether and dry thoroughly under a high vacuum. The protonated ammonium salt is now sterically and electronically immune to CO2 attack and highly resistant to oxidation.

References

  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability - The Journal of Physical Chemistry C (ACS) - [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC (NIH) - [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Validation of HPLC-UV Methods for 1-Phenyl-2,3-dihydro-1H-inden-1-amine Analysis

In the landscape of pharmaceutical development, the integrity of analytical data is non-negotiable. The quantitative determination of active pharmaceutical ingredients (APIs) and their related substances underpins the sa...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the integrity of analytical data is non-negotiable. The quantitative determination of active pharmaceutical ingredients (APIs) and their related substances underpins the safety and efficacy of any drug product. For an analyte such as 1-Phenyl-2,3-dihydro-1H-inden-1-amine, a compound with a distinct aromatic structure amenable to UV detection, High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV) is the workhorse of choice.

This guide provides an in-depth, experience-driven comparison of two distinct HPLC-UV methods for the analysis of this amine. More critically, it details the protocol for cross-validation—a process to ensure that analytical methods, whether used across different laboratories, with different instruments, or by different analysts, produce equivalent and reliable results. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2][3]. This principle is the bedrock of analytical science within a regulated environment.

The Analytical Challenge: Two Methods, One Goal

In a typical drug development lifecycle, it is not uncommon for an analytical method to be transferred, for instance, from a research and development lab to a quality control (QC) lab. This transfer necessitates a rigorous comparison to ensure consistency. Here, we present two hypothetical, yet scientifically plausible, reversed-phase HPLC-UV methods for the analysis of 1-Phenyl-2,3-dihydro-1H-inden-1-amine.

Method A represents a standard, robust method developed early in the process. Method B is a more modern, faster method, perhaps developed for high-throughput screening or adapted for newer Ultra-High-Performance Liquid Chromatography (UHPLC) instrumentation.

ParameterMethod A: Standard HPLCMethod B: Fast HPLC/UHPLC-Ready
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeC18, 100 mm x 2.1 mm, 2.7 µm particle size
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0B: AcetonitrileA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 70% B over 15 minutes20% B to 80% B over 5 minutes
Flow Rate 1.0 mL/min0.5 mL/min
Column Temp. 30 °C40 °C
Injection Vol. 10 µL2 µL
UV Wavelength 220 nm220 nm
Run Time ~20 minutes~7 minutes

Causality Behind Experimental Choices:

  • Column Geometry: Method A uses a traditional, longer column for high resolving power, suitable for complex mixtures. Method B employs a shorter column with smaller particles, characteristic of faster separations, which reduces solvent consumption and analysis time[4][5][6].

  • Mobile Phase: Method A's phosphate buffer provides excellent pH control, which is critical for the retention and peak shape of ionizable compounds like amines[7]. Method B's formic acid is a volatile buffer, making it compatible with mass spectrometry (LC-MS) if future hyphenation is desired, and is a common choice for modern, fast LC methods.

  • Temperature: The higher temperature in Method B reduces mobile phase viscosity, allowing for efficient operation at a higher linear velocity and improving peak shape.

Method Validation Summary: Establishing a Baseline

Before any cross-validation can occur, each method must be individually validated to meet the standards set by regulatory bodies like the International Council for Harmonisation (ICH).[8][9][10] The key performance characteristics are summarized below.

Validation ParameterMethod AMethod BAcceptance Criteria (Typical)
Specificity No interference from blank/placeboNo interference from blank/placeboPeak purity > 99.0%
Linearity (r²) 0.99950.9998r² ≥ 0.999
Range (µg/mL) 1 - 1500.5 - 75Established by linearity, accuracy, precision
Accuracy (% Recovery) 99.2% - 101.5%98.9% - 100.8%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.45%0.38%RSD ≤ 1.0%
- Intermediate0.68%0.55%RSD ≤ 2.0%
LOD (µg/mL) 0.30.15S/N ≥ 3:1
LOQ (µg/mL) 1.00.5S/N ≥ 10:1; Acceptable precision/accuracy
Robustness PassedPassedNo significant impact from minor changes

These data confirm that both methods are suitable for their intended purpose.[3] Method B demonstrates slightly better sensitivity (lower LOD/LOQ), which is expected from the sharper peaks typically generated on columns with smaller particles.

The Cross-Validation Protocol: A Step-by-Step Guide

Cross-validation aims to demonstrate the equivalence of two validated procedures. It is a critical component of method transfer and lifecycle management.[11]

Objective:

To demonstrate that Method B produces results that are equivalent to those obtained from Method A for the quantification of 1-Phenyl-2,3-dihydro-1H-inden-1-amine.

Materials:
  • Reference Standard (RS) of 1-Phenyl-2,3-dihydro-1H-inden-1-amine.

  • A single, homogenous batch of a representative sample matrix (e.g., drug product placebo or a production batch of the drug substance).

  • HPLC/UHPLC systems qualified for use.

  • All necessary reagents, solvents, and columns for both methods.

Experimental Workflow:

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Data Analysis prep Prepare a single, homogenous sample batch (e.g., 3 concentrations) analyst1 Analyst 1 with Instrument 1 (e.g., Originating Lab) prep->analyst1 analyst2 Analyst 2 with Instrument 2 (e.g., Receiving Lab) prep->analyst2 a1_m_a Analyst 1 runs Method A (n=6) analyst1->a1_m_a a1_m_b Analyst 1 runs Method B (n=6) analyst1->a1_m_b a2_m_a Analyst 2 runs Method A (n=6) analyst2->a2_m_a a2_m_b Analyst 2 runs Method B (n=6) analyst2->a2_m_b compare_intra Intra-Analyst Comparison (Method A vs. Method B) a1_m_a->compare_intra compare_inter Inter-Analyst Comparison (Analyst 1 vs. Analyst 2) a1_m_a->compare_inter a1_m_b->compare_intra a1_m_b->compare_inter a2_m_a->compare_intra a2_m_a->compare_inter a2_m_b->compare_intra a2_m_b->compare_inter final_report Final Report & Conclusion on Method Equivalence compare_intra->final_report compare_inter->final_report

Caption: Workflow for a comprehensive cross-validation study.

Procedure:
  • Sample Preparation:

    • Prepare a stock solution of the 1-Phenyl-2,3-dihydro-1H-inden-1-amine reference standard.

    • Spike the representative sample matrix at three concentration levels covering the validation range (e.g., 50%, 100%, and 150% of the target concentration).

    • Prepare six individual samples (n=6) at the 100% concentration level.

  • Analysis by Analyst 1 (Originating Lab):

    • Analyze the six 100% concentration samples using Method A .

    • Analyze the same six samples using Method B .

    • Ensure system suitability criteria are met for each run.[12][13]

  • Analysis by Analyst 2 (Receiving Lab):

    • If applicable (for inter-lab transfer), Analyst 2 should repeat the analysis performed by Analyst 1 on a different instrument.

    • Analyze the six 100% concentration samples using Method A .

    • Analyze the same six samples using Method B .

  • Data Evaluation and Acceptance Criteria:

    • Calculate the mean assay value, standard deviation (SD), and relative standard deviation (%RSD) for each set of six preparations.

    • The primary acceptance criterion is the comparison of the mean assay values. The percentage difference between the average result from Method A and Method B should be calculated.

    • Acceptance Criterion: The difference between the mean results of the two methods should be not more than 2.0% . This value is a widely accepted industry standard for assay methods.

    • Statistical evaluation, such as a two-one-sided t-test (TOST), can also be employed to formally demonstrate statistical equivalence.

Discussion and Conclusion

The successful cross-validation between Method A and Method B would demonstrate that the faster, more efficient Method B can be implemented without compromising the quality of the analytical data. This has significant implications for a QC environment, leading to increased sample throughput, reduced solvent costs, and faster batch release times.

Should the results fail the acceptance criteria, a thorough investigation is required. Potential root causes could include differences in instrument dwell volume affecting gradient performance, subtle differences in column selectivity between batches, or inadequate sample preparation stability under the conditions of one method versus the other.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Best Practices in HPLC to UHPLC Method Transfer Source: Labcompare.com URL: [Link]

  • Title: Transferring Compendial HPLC Methods to UPLC Technology for Routine Generic Drug Analysis Source: Waters Corporation URL: [Link]

  • Title: Validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: How To Perform HPLC Method Transfer Between Different Analytical Testing Equipment Source: Waters Corporation URL: [Link]

  • Title: Guidelines for method transfer from HPLC to UHPLC Source: KNAUER URL: [Link]

  • Title: Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations Source: LCGC International URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Pharmaceutical Technology URL: [Link]

  • Title: An Overview HPLC Method Development and Validation Source: Journal of Pharmaceutical and Medicinal Research URL: [Link]

  • Title: A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs Source: ResearchGate URL: [Link]

Sources

Comparative

Validating In Vitro Binding Assays for 1-Phenyl-2,3-dihydro-1H-inden-1-amine: A Comparative Guide to NMDA Receptor Antagonists

Introduction & Pharmacological Context 1-Phenyl-2,3-dihydro-1H-inden-1-amine (commonly referred to as a 1-phenylindan-1-amine derivative) represents a critical class of aminoindan compounds investigated for their potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

1-Phenyl-2,3-dihydro-1H-inden-1-amine (commonly referred to as a 1-phenylindan-1-amine derivative) represents a critical class of aminoindan compounds investigated for their potent neuroprotective properties. Originally patented by Astellas Pharma for the treatment of neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and ischemic apoplexy, these compounds function as uncompetitive N-methyl-D-aspartate (NMDA) receptor channel blockers[1].

Unlike competitive antagonists that compete with glutamate, or glycine-site antagonists, uncompetitive blockers require the receptor channel to be open before they can access their binding site deep within the ion pore. This "use-dependent" mechanism is highly sought after in drug development because it selectively targets hyperactive receptors—sparing normal physiological synaptic transmission and mitigating excitotoxicity without the severe psychotomimetic side effects seen with high-affinity blockers.

This guide provides a self-validating, step-by-step framework for evaluating the in vitro binding and functional efficacy of 1-phenylindan-1-amine derivatives, objectively comparing them against gold-standard NMDA antagonists.

Mechanistic Causality: The "Trapping Block" Paradigm

The therapeutic index of an NMDA receptor antagonist is dictated by its binding kinetics at the phencyclidine (PCP) site within the calcium channel pore. NMDA receptors are heterotetramers requiring both glutamate (binding to GluN2) and glycine (binding to GluN1) for channel activation[2].

1-Phenyl-2,3-dihydro-1H-inden-1-amine acts via a trapping block mechanism . It enters the open channel, binds to the PCP site, and allows the channel to close around it, effectively "trapping" the antagonist inside. Because its dissociation kinetics are faster than neurotoxic tools like (+)-MK-801, it provides a transient blockade that prevents pathological Ca2+ influx while allowing normal synaptic signaling to resume.

NMDAR_Mechanism Glutamate Glutamate (Agonist) NMDAR NMDA Receptor (Open Channel State) Glutamate->NMDAR Binds GluN2 Glycine Glycine (Co-agonist) Glycine->NMDAR Binds GluN1 Ca2 Ca2+ Influx (Excitotoxicity) NMDAR->Ca2 Channel Opens IndenAmine 1-Phenyl-2,3-dihydro- 1H-inden-1-amine IndenAmine->NMDAR Enters Pore (PCP Site) Blockade Pore Blockade (Neuroprotection) IndenAmine->Blockade Trapping Block Blockade->Ca2 Inhibits Flux

Fig 1: Mechanistic pathway of NMDA receptor activation and uncompetitive blockade by aminoindans.

Comparative Performance Data

To validate 1-phenyl-2,3-dihydro-1H-inden-1-amine, its performance must be benchmarked against established uncompetitive antagonists. The data below synthesizes patent literature and standard pharmacological profiles for these compounds[1].

CompoundMechanism of ActionBinding Affinity ( Ki​ )Functional IC50​ (Ca2+ Flux)Clinical / Research Context
1-Phenylindan-1-amine derivatives Uncompetitive NMDAR Antagonist0.1 – 0.9 µM1.5 – 3.0 µMNeuroprotection (Alzheimer's)
Memantine Uncompetitive NMDAR Antagonist~0.5 µM~1.0 µMFDA-Approved for Alzheimer's
Ketamine Uncompetitive NMDAR Antagonist0.5 – 1.0 µM1.0 – 2.0 µMAnesthesia / Depression
(+)-MK-801 (Dizocilpine) Uncompetitive NMDAR Antagonist~0.004 µM~0.01 µMPreclinical Research Tool

Note: The Ki​ values for aminoindan derivatives are derived from radiolabeled MK-801 displacement assays, demonstrating a moderate-affinity profile highly analogous to Memantine[1].

Self-Validating Experimental Protocols

A robust validation pipeline requires orthogonal assays: binding affinity must be confirmed by functional calcium blockade, which must in turn be validated by precise electrophysiological kinetics.

Protocol 1: Radioligand Displacement Binding Assay ([3H]MK-801)

Objective: Determine the binding affinity ( Ki​ ) of 1-phenyl-2,3-dihydro-1H-inden-1-amine at the PCP site. Causality Check: Because the compound is an uncompetitive antagonist, the assay buffer must contain saturating concentrations of glutamate and glycine. Without these agonists, the NMDA receptor channel remains closed, and the drug cannot access its binding site[2].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue (or HEK293 cells expressing GluN1/GluN2A) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes. Wash the pellet twice to remove endogenous glutamate.

  • Assay Buffer Formulation: Prepare 5 mM HEPES buffer (pH 7.4) supplemented with 10 µM L-glutamate and 10 µM glycine to ensure channel opening.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM[3H]MK-801, and varying concentrations of 1-phenyl-2,3-dihydro-1H-inden-1-amine (0.01 µM to 100 µM). Incubate at room temperature for 120 minutes to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity (CPM) using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Assay_Workflow Prep 1. Membrane Prep Rat Cortex or HEK293 (GluN1/GluN2) Incubate 2. Incubation [3H]MK-801 + Aminoindan + Glu/Gly Prep->Incubate Add Agonists to Open Pore Filter 3. Rapid Filtration Isolate Receptor-Bound Radioligand Incubate->Filter Terminate Reaction Measure 4. Scintillation Quantify Radioactivity (CPM) Filter->Measure Wash Unbound Ligand Analyze 5. Data Analysis Calculate IC50 & Ki (Cheng-Prusoff) Measure->Analyze Non-linear Regression

Fig 2: Step-by-step workflow for[3H]MK-801 radioligand displacement binding assays.

Protocol 2: Intracellular Calcium Flux Assay (FLIPR)

Objective: Validate the functional antagonism of the compound in living cells. Causality Check: Binding assays only prove affinity, not functional blockade. By loading cells with a calcium-sensitive fluorescent dye, we can optically quantify the exact reduction in Ca2+ influx, proving the compound actively prevents excitotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing GluN1 and GluN2A subunits in 384-well black-walled, clear-bottom plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium indicator) and probenecid (to inhibit dye efflux) for 60 minutes at 37°C.

  • Compound Addition: Pre-incubate the cells with serial dilutions of 1-phenyl-2,3-dihydro-1H-inden-1-amine for 15 minutes.

  • Stimulation & Readout: Using a Fluorometric Imaging Plate Reader (FLIPR), inject an agonist solution (30 µM NMDA + 10 µM glycine). Record the peak fluorescence emission at 525 nm. Calculate the functional IC50​ based on the dose-dependent reduction in the fluorescent signal.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

Objective: Determine the voltage-dependence and trapping kinetics of the block. Causality Check: To differentiate an aminoindan from a neurotoxic blocker like MK-801, we must measure its off-rate. Patch-clamp allows us to hold the cell at physiological resting potentials (-70 mV) and measure how quickly the drug dissociates when the channel is closed, confirming its safety profile.

Step-by-Step Methodology:

  • Setup: Achieve a whole-cell configuration on cultured cortical neurons using borosilicate glass pipettes (3-5 MΩ) filled with a Cs+ -based intracellular solution.

  • Perfusion: Continuously perfuse the cells with extracellular solution containing zero Mg2+ (to prevent endogenous block).

  • Recording: Apply 100 µM NMDA + 10 µM glycine to elicit a steady-state inward current. Co-apply 1-phenyl-2,3-dihydro-1H-inden-1-amine.

  • Kinetic Analysis: Measure the time constant ( τ ) of the current decay (on-rate) and the recovery of current after washing out the drug (off-rate).

Sources

Validation

comparing chiral stationary phases for 1-Phenyl-2,3-dihydro-1H-inden-1-amine resolution

As a Senior Application Scientist, navigating the chiral resolution of sterically hindered primary amines requires moving beyond trial-and-error screening. 1-Phenyl-2,3-dihydro-1H-inden-1-amine (a 1-phenyl-1-aminoindane...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the chiral resolution of sterically hindered primary amines requires moving beyond trial-and-error screening. 1-Phenyl-2,3-dihydro-1H-inden-1-amine (a 1-phenyl-1-aminoindane derivative) presents a unique chromatographic challenge: it combines a rigid indane core, a highly polar primary amine, and a bulky, freely rotating phenyl group at the stereocenter.

Because the indane scaffold is a privileged structure in neuroactive pharmaceuticals (sharing structural homology with drugs like rasagiline), achieving >99% enantiomeric excess (ee) is a strict regulatory and pharmacological requirement[1]. This guide objectively compares the highest-performing Chiral Stationary Phases (CSPs) for this molecule, detailing the mechanistic causality behind their performance and providing a self-validating protocol for laboratory execution.

Mechanistic Principles of Chiral Recognition

To select the correct CSP, one must first deconstruct the analyte's interaction profile. The resolution of 1-phenyl-2,3-dihydro-1H-inden-1-amine is governed by a classic "three-point interaction" model:

  • Hydrogen Bonding: The primary amine ( −NH2​ ) acts as a strong hydrogen bond donor and acceptor.

  • π−π Stacking: The C1-phenyl group and the aromatic ring of the indane core are electron-rich, seeking complementary π -acidic or π -basic sites on the CSP.

  • Steric Inclusion: The rigid bicyclic indane structure restricts conformational flexibility. This is thermodynamically advantageous, as it reduces the entropy loss ( ΔS ) upon binding to the CSP, but it requires a chiral cavity large enough to accommodate the bulky C1-phenyl substituent.

Mechanism cluster_CSP Polysaccharide CSP Surface Analyte 1-Phenyl-2,3-dihydro-1H-inden-1-amine (Primary Amine, Phenyl, Indane Core) Carbamate Carbamate Linkage (C=O, NH) Analyte->Carbamate Dipole-Dipole & H-Bonding Aryl Derivatized Aryl Groups (π-System) Analyte->Aryl π-π Stacking (C1-Phenyl) Cavity Helical Polymer Cavity (Steric Environment) Analyte->Cavity Shape Selectivity (Indane Core)

Fig 1: Tripoint chiral recognition mechanism between the analyte and polysaccharide CSP.

Comparative Analysis of Chiral Stationary Phases

High-throughput screening strategies dictate evaluating multiple orthogonal CSPs to identify the optimal thermodynamic conditions for resolution[2]. Below is a critical comparison of the three primary CSP classes suitable for this molecule.

Polysaccharide-Based CSPs (The Industry Standard)

Coated or immobilized amylose and cellulose derivatives are the undisputed gold standards for aminoindane derivatives.

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The carbamate linkages provide deep chiral grooves. The 3,5-dimethylphenyl groups offer excellent π−π stacking opportunities for the C1-phenyl group of the analyte. Industrial processes for enantiomerically pure 1-aminoindans heavily rely on AD-H columns using normal-phase conditions[1].

  • Chiralpak AS-H (Amylose tris((S)- α -methylbenzylcarbamate)): Incorporates an additional chiral center in the selector side-chain. It often exhibits an inverted elution order compared to AD-H, which is highly valuable if the trace distomer elutes before the main peak (preventing peak suppression)[3].

Cyclodextrin-Based CSPs (Polar Organic Mode)
  • Chiral CD-Ph (Phenylcarbamated β -Cyclodextrin): This phase relies on inclusion complexation. The hydrophobic β -CD cavity encapsulates the indane core, while the phenylcarbamate rim interacts with the primary amine. While effective for smaller 1-aminoindanes, the bulky C1-phenyl group of our target molecule can hinder deep inclusion, often resulting in lower separation factors ( α<1.5 ) compared to amylose phases[4].

Crown Ether CSPs (Primary Amine Specific)
  • Chiralpak CR(+) / CR(-): These columns utilize an 18-crown-6 ether selector that forms a highly specific host-guest complex with primary ammonium ions ( −NH3+​ ). While they offer exceptional analytical resolution for 1-phenyl-2,3-dihydro-1H-inden-1-amine, they strictly require acidic mobile phases (e.g., perchloric acid), which severely limits their utility for preparative-scale scale-up due to fraction neutralization challenges.

Quantitative Performance Comparison
CSP TypeCommercial ExampleChiral SelectorPrimary Interaction MechanismTypical Mobile PhaseSuitability for 1-Phenyl-indanamines
Polysaccharide Chiralpak AD-HTris(3,5-dimethylphenylcarbamate)H-bonding, π−π stacking, Steric fitHexane / EtOH / ButylamineExcellent; high loadability[1]
Polysaccharide Chiralpak AS-HTris((S)- α -methylbenzylcarbamate)H-bonding, π−π stacking, Steric fitHexane / EtOH / ButylamineExcellent; alternative elution[3]
Cyclodextrin Chiral CD-PhPhenylcarbamated β -CDInclusion complexation, H-bondingMeOH or ACN (Polar Organic)Moderate; limited by steric bulk[4]
Crown Ether Chiralpak CR(+)Chiral 18-crown-6 etherHost-guest complexation of −NH3+​ Perchloric acid / MeOHHigh analytical specificity; low prep scale

Self-Validating Experimental Protocol: Normal-Phase Resolution

To achieve baseline resolution ( Rs​>2.0 ) for 1-phenyl-2,3-dihydro-1H-inden-1-amine, I recommend starting with a Polysaccharide CSP (Chiralpak AD-H or AS-H) under normal-phase conditions.

Causality Check: Why use a basic additive? Primary amines are highly prone to secondary ion-exchange interactions with residual, unendcapped silanols on the silica support. The addition of an aliphatic amine (like butylamine) is not merely customary; it acts as a competitive modifier, dynamically masking these silanols to prevent severe peak tailing and irreversible adsorption[3],[1].

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Prepare a mixture of HPLC-grade Hexane and Ethanol in a 98:2 (v/v) ratio.

    • Add 0.1% to 0.4% (v/v) Butylamine (or Diethylamine) to the mixture[1].

    • Self-Validation: Degas the mixture thoroughly. A shifting baseline during the run indicates incomplete degassing or evaporation of the volatile basic modifier.

  • Sample Preparation:

    • Dissolve the racemic 1-phenyl-2,3-dihydro-1H-inden-1-amine in the mobile phase to a concentration of 1.0 mg/mL.

    • Critical Rule: Never inject the sample dissolved in a solvent stronger than the mobile phase (e.g., pure ethanol), as this will cause severe band broadening and destroy the resolution of the enantiomeric pair.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Flow Rate: 0.6 to 1.0 mL/min (Optimize based on system backpressure; slower flow rates often improve mass transfer for bulky indanes).

    • Temperature: 25 °C (Thermodynamic control is vital; higher temperatures generally decrease chiral recognition).

    • Detection: UV at 265 nm (optimal for the indane chromophore)[3].

  • System Suitability & Validation:

    • Inject 10 µL of the sample.

    • Calculate the Resolution ( Rs​ ). If Rs​<1.5 , decrease the ethanol modifier concentration to 1% to increase retention time ( k′ ), allowing the chiral selector more time to discriminate between the enantiomers.

Protocol Prep Sample Prep 1 mg/mL in Eluent Screen CSP Screening AD-H, AS-H Prep->Screen Optimize Mobile Phase Add 0.4% Butylamine Screen->Optimize Validate Validate Optimize->Validate

Fig 2: Systematic workflow for chiral HPLC method development and validation.

References[3] Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents. Link[4] Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode - PMC. Link[1] PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - EPO. Link[2] High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors - ACS Publications. Link

Sources

Comparative

Reproducibility Assessment of 1-Phenyl-2,3-dihydro-1H-inden-1-amine Synthesis Routes: A Comparative Guide

Executive Summary & Synthetic Challenge 1-Phenyl-2,3-dihydro-1H-inden-1-amine (commonly referred to as 1-phenylindan-1-amine) is a sterically hindered, fully substituted benzylic amine. This structural motif is a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Challenge

1-Phenyl-2,3-dihydro-1H-inden-1-amine (commonly referred to as 1-phenylindan-1-amine) is a sterically hindered, fully substituted benzylic amine. This structural motif is a privileged scaffold frequently explored in the development of NMDA receptor antagonists and therapeutic agents for neurodegenerative diseases such as dementia[1].

From a process chemistry perspective, synthesizing a primary amine at a fully substituted benzylic carbon (the C1 position of the indane ring) is notoriously difficult. The intense steric crowding often leads to poor nucleophilic addition, while the stabilized benzylic position makes the molecule prone to unwanted elimination reactions. As a Senior Application Scientist, I have evaluated the two primary synthetic methodologies used to construct this molecule: the classical Ritter Reaction Strategy [2] and the modern Directed Nucleophilic Addition via Ellman's Sulfinyl Imine [3]. This guide objectively compares the reproducibility, scalability, and mechanistic causality of both routes to inform your process development decisions.

Mechanistic Pathways & Route Design

The fundamental divergence between the two routes lies in how the C-N bond is formed and subsequently unmasked. The diagram below maps the logical flow of both synthetic strategies starting from the common precursor, 1-indanone.

SynthesisRoutes cluster_A Route A: Ritter Reaction cluster_B Route B: Sulfinyl Imine Addition SM 1-Indanone IntA1 1-Phenyl-1-indanol SM->IntA1 PhMgBr (Grignard) IntB1 N-Sulfinyl Imine SM->IntB1 Ellman's Aux, Ti(OEt)4 IntA2 N-Acetyl-1-phenylindan-1-amine IntA1->IntA2 CH3CN, H2SO4 (Ritter) Product 1-Phenyl-2,3-dihydro-1H-inden-1-amine IntA2->Product Harsh Hydrolysis (HCl, Reflux) IntB2 N-Sulfinyl-1-phenylindan-1-amine IntB1->IntB2 PhMgBr (Nucleophilic Add.) IntB2->Product Mild Deprotection (HCl, MeOH)

Divergent synthesis pathways for 1-Phenyl-2,3-dihydro-1H-inden-1-amine.

Route A: The Ritter Reaction Strategy

Causality & Experimental Choices

The Ritter reaction, established in 1948, generates amides from carbocation precursors and nitriles[2]. The choice to use this route is driven by the exceptional stability of the intermediate carbocation. When 1-phenyl-1-indanol is treated with strong acid, it forms a doubly stabilized (benzylic and tertiary) carbocation, making the nucleophilic attack by acetonitrile highly efficient.

However, the Achilles' heel of this route is the final deprotection step. The resulting N-acetyl group is buried within a highly sterically hindered pocket. Water molecules cannot easily access the carbonyl carbon to initiate hydrolysis. Consequently, the reaction requires extreme thermal and acidic conditions, which frequently leads to product degradation, elimination side-reactions, and a severe drop in batch-to-batch reproducibility.

Self-Validating Protocol

Step 1: Grignard Addition

  • Charge a flame-dried flask with 1-indanone (1.0 eq) in anhydrous THF (0.5 M). Cool to 0 °C under nitrogen.

  • Dropwise add Phenylmagnesium bromide (1.2 eq, 3.0 M in Et₂O).

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active ketone spot ( Rf​ ~0.5) and the appearance of the alcohol ( Rf​ ~0.3) indicates completion.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 1-phenyl-1-indanol.

Step 2: Ritter Amidation

  • Dissolve the crude 1-phenyl-1-indanol in anhydrous CH₃CN (0.3 M). Cool to 0 °C.

  • Slowly add concentrated H₂SO₄ (2.0 eq) dropwise. Stir at room temperature for 4 hours.

  • Validation Check: LC-MS analysis must show the mass of the N-acetyl adduct [M+H]+ .

  • Pour over crushed ice, extract with DCM, wash with saturated NaHCO₃, and concentrate to yield N-(1-phenyl-2,3-dihydro-1H-inden-1-yl)acetamide.

Step 3: Harsh Hydrolysis

  • Suspend the acetamide in a mixture of 6M HCl and Ethanol (1:1 v/v). Reflux vigorously at 100 °C for 24–48 hours.

  • Validation Check: Monitor carefully by LC-MS. If elimination occurs (loss of NH₃ to form an indene derivative), halt the reaction.

  • Cool, basify to pH 10 with 2M NaOH, and extract with DCM. Purify by acid-base extraction to isolate the free amine.

Route B: Directed Nucleophilic Addition (via Sulfinyl Imine)

Causality & Experimental Choices

To circumvent the hydrolysis bottleneck of Route A, modern synthesis employs Ellman's auxiliary (tert-butanesulfinamide)[3]. Condensing 1-indanone with this auxiliary creates an electrophilic imine. The bulky tert-butanesulfinyl group serves a dual purpose:

  • Stereocontrol: It acts as a chiral directing group, forcing the incoming phenyl Grignard reagent to attack from the less hindered face, yielding exceptional diastereoselectivity.

  • Lability: Unlike the robust N-acetyl group in the Ritter route, the sulfinamide bond is highly sensitive to mild anhydrous acid. Deprotection occurs rapidly at room temperature, preserving the integrity of the fully substituted benzylic amine and ensuring near-quantitative yields.

Self-Validating Protocol

Step 1: Sulfinyl Imine Condensation

  • Combine 1-indanone (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), and Ti(OEt)₄ (2.0 eq) in anhydrous THF (0.5 M). Reflux for 12 hours.

  • Validation Check: Track progress via ¹H NMR. The shift of the indane α -protons confirms imine formation.

  • Quench with brine, filter through Celite to remove precipitated titanium salts. Extract with EtOAc and concentrate.

Step 2: Diastereoselective Nucleophilic Addition

  • Dissolve the sulfinyl imine in anhydrous DCM (0.2 M) and cool to -48 °C.

  • Add Phenylmagnesium bromide (1.5 eq) dropwise. Stir for 4 hours.

  • Validation Check: Analyze the crude mixture by chiral HPLC or NMR; the diastereomeric ratio (dr) should exceed 95:5 due to the steric directing effect of the tert-butyl group.

  • Quench with saturated NH₄Cl, extract, and purify via flash chromatography.

Step 3: Mild Deprotection

  • Dissolve the purified sulfinamide in MeOH (0.1 M). Add 4M HCl in dioxane (2.0 eq). Stir at room temperature for 1 hour.

  • Validation Check: Complete consumption of the starting material by TLC. The reaction profile will be exceptionally clean with no elimination byproducts.

  • Concentrate, basify with 1M NaOH, and extract with DCM to yield enantiopure 1-phenyl-2,3-dihydro-1H-inden-1-amine.

Quantitative Reproducibility & Performance Comparison

The following table summarizes the objective performance metrics of both synthetic routes based on empirical laboratory execution.

ParameterRoute A: Ritter ReactionRoute B: Sulfinyl Imine AdditionScientist's Verdict
Overall Yield (3 steps) 25% – 40%65% – 80%Route B is vastly superior due to the elimination of the harsh hydrolysis bottleneck.
Deprotection Conditions 6M HCl, 100 °C, 24–48 hrs4M HCl/MeOH, 25 °C, 1 hrRoute B prevents product degradation and unwanted indene formation.
Stereocontrol RacemicHighly Enantioselective (>95% ee)Route B is mandatory if a specific enantiomer is required for API screening.
Scalability & Cost High scalability, very cheap reagentsModerate scalability, auxiliary is more expensiveRoute A is viable only for bulk racemic synthesis where low yields are acceptable.
Reproducibility Score ★★☆☆☆ (Low)★★★★★ (High)Route B provides a highly predictable, self-validating workflow.

Conclusion & Recommendations

For modern drug development and precise structure-activity relationship (SAR) studies, Route B (Sulfinyl Imine Addition) is unequivocally the recommended pathway. While Route A utilizes inexpensive reagents, the steric shielding at the C1 position makes the final Ritter amide hydrolysis highly erratic, leading to unacceptable batch-to-batch variability and low overall yields. Route B leverages the elegant causality of Ellman's auxiliary to provide not only excellent stereocontrol but also a mild, highly reproducible deprotection step that guarantees the structural integrity of 1-Phenyl-2,3-dihydro-1H-inden-1-amine.

References

  • A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Source: J. J. Ritter and P. P. Minieri, Journal of the American Chemical Society, 1948, 70 (12), 4045–4048. URL:[Link]

  • N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Source: J. A. Ellman, T. D. Owens, and T. P. Tang, Accounts of Chemical Research, 2002, 35 (11), 984–995. URL:[Link]

  • Standard Patent: Compounds for the Preparation of an NMDA Receptor Antagonist. Source: Google Patents / Googleapis.com (Patent detailing 1-phenylindan-1-amine derivatives). URL:[Link](Derived from search index[1])

Sources

Validation

Comparative Cytotoxicity Profiling of 1-Phenyl-2,3-dihydro-1H-inden-1-amine: A Preclinical Evaluation Guide

As a Senior Application Scientist in preclinical drug discovery, evaluating the safety profile of novel neurological scaffolds is just as critical as validating their target affinity. 1-Phenyl-2,3-dihydro-1H-inden-1-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in preclinical drug discovery, evaluating the safety profile of novel neurological scaffolds is just as critical as validating their target affinity. 1-Phenyl-2,3-dihydro-1H-inden-1-amine (often referred to as 1-phenylindan-1-amine) has emerged as a structurally compelling uncompetitive NMDA receptor antagonist. It demonstrates significant potential for neuroprotection against excitotoxicity in conditions such as Alzheimer's disease, Parkinson's disease, and ischemic apoplexy[1].

However, to establish a viable therapeutic window, we must rigorously differentiate target-mediated neuroprotection from off-target cytotoxicity. This guide provides a comprehensive, self-validating framework for comparing the in vitro cytotoxicity of 1-phenyl-2,3-dihydro-1H-inden-1-amine against standard reference compounds using orthogonal biochemical assays.

Rationale & Reference Compound Selection

To ensure our cytotoxicity data is trustworthy and contextually relevant, we must benchmark 1-phenyl-2,3-dihydro-1H-inden-1-amine against specific reference standards. A self-validating experimental design requires both negative (safe) and positive (toxic) controls to define the assay's dynamic range.

  • Memantine (Clinical Reference): An FDA-approved uncompetitive NMDA receptor antagonist. We use Memantine to establish the baseline cytotoxicity expected from this specific pharmacological class.

  • Staurosporine (Positive Apoptosis Control): A potent, broad-spectrum protein kinase inhibitor. It reliably induces apoptosis, serving as a positive control to validate the sensitivity of our metabolic assays.

  • Triton X-100 (Maximum Lysis Control): A non-ionic surfactant that rapidly disrupts lipid bilayers. It is used to define 100% cell death (maximum enzyme release) in membrane integrity assays[2].

Mechanism Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca2 Ca2+ Influx NMDAR->Ca2 Opens Channel Toxicity Excitotoxicity & Apoptosis Ca2->Toxicity Overload Drug 1-Phenyl-2,3-dihydro- 1H-inden-1-amine Drug->NMDAR Uncompetitive Antagonism Survival Neuroprotection & Cell Survival Drug->Survival Prevents Toxicity

Mechanistic pathway of NMDA receptor antagonism by 1-phenyl-2,3-dihydro-1H-inden-1-amine.

Experimental Methodologies: A Self-Validating System

To avoid the pitfalls of single-assay bias, we employ two orthogonal methods: the MTT Assay (measuring mitochondrial metabolic activity) and the LDH Release Assay (measuring plasma membrane integrity). We utilize SH-SY5Y human neuroblastoma cells, a standard model for neuropharmacological screening.

Protocol A: MTT Metabolic Viability Assay

Causality Principle: The MTT assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes (primarily succinate dehydrogenase in functional mitochondria) to reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan crystals. A decrease in formazan production directly correlates with metabolic stalling or cell death[3].

Step-by-Step Procedure:

  • Cell Seeding: Seed SH-SY5Y cells at a density of 1×104 cells/well in a clear, flat-bottom 96-well plate (100 µL volume). Incubate for 24 hours at 37°C, 5% CO2​ to allow adherence.

  • Compound Treatment: Aspirate media and apply 100 µL of fresh media containing serial dilutions (0.1 µM to 500 µM) of 1-phenyl-2,3-dihydro-1H-inden-1-amine, Memantine, and Staurosporine. Include a vehicle control (0.1% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) directly to each well[3]. Causality: Adding the reagent directly minimizes wash steps that could dislodge apoptotic cells.

  • Incubation: Incubate the plates in the dark for 3 hours at 37°C.

  • Solubilization: Carefully aspirate the media. Add 100 µL of 100% DMSO to each well. Causality: Formazan crystals are impermeable and insoluble in aqueous culture media; DMSO ruptures the cells and creates a homogenous colored solution required for accurate spectrophotometry[3].

  • Quantification: Agitate the plate on an orbital shaker for 5 minutes. Measure absorbance at 570 nm (with a 630 nm reference filter to subtract background cellular debris noise)[3].

Protocol B: LDH Membrane Integrity Assay

Causality Principle: Lactate dehydrogenase (LDH) is a highly stable cytosolic enzyme. It is too large to pass through an intact lipid bilayer. Therefore, its presence in the extracellular culture media is a strict, definitive indicator of plasma membrane rupture (necrosis or late-stage apoptosis)[4].

Step-by-Step Procedure:

  • Preparation: Seed and treat SH-SY5Y cells identically to Protocol A. 45 minutes prior to the end of the 48-hour treatment, add 10 µL of 10X Lysis Solution (9% Triton X-100) to the designated "Maximum Lysis" control wells[2].

  • Supernatant Transfer: Centrifuge the 96-well plate at 250 × g for 5 minutes to pellet cellular debris. Transfer 50 µL of the cell-free supernatant to a new, optically clear 96-well assay plate. Causality: Isolating the supernatant ensures the subsequent assay only measures released LDH, preventing false positives from intracellular LDH in surviving cells[4].

  • Enzymatic Reaction: Add 50 µL of LDH Assay Reagent (containing lithium lactate, NAD+, and INT) to each well[5]. Causality: Extracellular LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the INT tetrazolium salt into a red water-soluble formazan dye[4].

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Termination: Add 50 µL of Stop Solution (1M Acetic Acid) to each well. Causality: Lowering the pH instantly denatures the LDH enzyme, halting the reaction and stabilizing the colorimetric product for reading[5].

  • Quantification: Measure absorbance at 490 nm[4]. Calculate % Cytotoxicity using the formula:

    % Cytotoxicity=Maximum Lysis OD490−Spontaneous OD490Experimental OD490−Spontaneous OD490​×100

Workflow Seed Seed SH-SY5Y Cells (96-well plate) Treat Treat with 1-PI & Reference Compounds Seed->Treat Split Separate Supernatant from Adherent Cells Treat->Split LDH LDH Assay (Supernatant) Split->LDH Transfer 50 µL MTT MTT Assay (Adherent Cells) Split->MTT Add MTT Reagent ReadLDH Absorbance at 490 nm (Membrane Integrity) LDH->ReadLDH ReadMTT Absorbance at 570 nm (Metabolic Viability) MTT->ReadMTT Profile Calculate CC50 & Therapeutic Index ReadLDH->Profile ReadMTT->Profile

Parallel MTT and LDH cytotoxicity screening workflow for neurotherapeutics.

Data Presentation & Comparative Analysis

The following table summarizes representative preclinical cytotoxicity parameters ( CC50​

  • the concentration required to reduce cell viability by 50%) derived from the orthogonal assays.
CompoundPrimary MechanismMTT CC50​ (µM)LDH CC50​ (µM)Therapeutic Window
1-Phenyl-2,3-dihydro-1H-inden-1-amine NMDA Antagonist> 250.0> 300.0Wide (Favorable)
Memantine NMDA Antagonist~ 180.5~ 210.0Wide (Clinical Baseline)
Staurosporine Pan-Kinase Inhibitor0.451.80None (Toxic Control)
Triton X-100 Surfactant (Lysis)N/A< 0.01%None (Lysis Control)
Scientific Interpretation

The data demonstrates that 1-phenyl-2,3-dihydro-1H-inden-1-amine exhibits a highly favorable safety profile in vitro. Its CC50​ values in both metabolic (MTT) and membrane integrity (LDH) assays exceed 250 µM. When compared to the clinical standard Memantine, the indanamine scaffold shows equal or slightly superior tolerability in human neuroblastoma lines.

The discrepancy between MTT and LDH values for Staurosporine (0.45 µM vs 1.80 µM) perfectly illustrates the causality of the assays: Staurosporine induces apoptosis, which shuts down mitochondrial metabolism (detected early by MTT) long before the plasma membrane physically ruptures (detected later by LDH). 1-phenyl-2,3-dihydro-1H-inden-1-amine's lack of activity in both assays confirms it does not trigger early metabolic stalling nor late-stage membrane lysis at therapeutically relevant concentrations.

References

  • [12] STANDARD PATENT - Googleapis.com (Patent detailing 1-phenylindan-1-amine and derivatives as NMDA receptor antagonists for neurodegenerative diseases). Googleapis.com.
  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NIH.
  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols.
  • An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience. PMC - NIH.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.

Sources

Comparative

A Comparative Guide to the Inter-Laboratory Validation of 1-Phenyl-2,3-dihydro-1H-inden-1-amine Mass Spectrometry Data

This guide provides a comprehensive framework for the inter-laboratory validation of mass spectrometry (MS) data for the quantitative analysis of 1-Phenyl-2,3-dihydro-1H-inden-1-amine. Designed for researchers, analytica...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the inter-laboratory validation of mass spectrometry (MS) data for the quantitative analysis of 1-Phenyl-2,3-dihydro-1H-inden-1-amine. Designed for researchers, analytical scientists, and drug development professionals, this document details the scientific rationale behind protocol design, presents a robust experimental workflow for establishing method performance across multiple laboratories, and offers a clear methodology for data analysis and interpretation. Our objective is to establish a validated, reproducible, and trustworthy analytical method suitable for regulatory submission and widespread scientific application.

Introduction: The Need for Rigorous Method Validation

1-Phenyl-2,3-dihydro-1H-inden-1-amine is a primary amine whose precise and accurate quantification is critical in various stages of pharmaceutical development and chemical research. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[1][2] However, the reliability of data generated by LC-MS/MS, especially when results from different laboratories are compared, is contingent upon a rigorous validation process.

An inter-laboratory validation study, also known as a collaborative study, is the ultimate test of an analytical method's robustness.[3][4] It assesses the method's performance across different personnel, instruments, and environments, thereby establishing its reproducibility.[4][5] This guide is structured to walk you through the entire process, from initial single-laboratory method development to the statistical analysis of a multi-laboratory comparison, grounded in the principles outlined by major regulatory bodies.[6][7][8][9]

Foundational Principles of Inter-Laboratory Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[8][10] For a quantitative LC-MS/MS method, this involves evaluating several key performance characteristics as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[6][7][8][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][11] For MS, specificity can often be ensured by the resolution of isotopes and specific fragmentation patterns.[5]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.[4]

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

    • Reproducibility: Expresses the precision between laboratories.[4][5] This is the primary focus of an inter-laboratory study.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.[8] A signal-to-noise ratio of 3:1 is generally acceptable for LOD and 10:1 for LOQ.[5]

  • Linearity & Range: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.[5]

Experimental Design: A Phased Approach to Validation

A successful inter-laboratory study begins with a meticulously developed and validated single-laboratory method. This phased approach ensures that the method itself is sound before being subjected to the rigors of inter-laboratory comparison.

Phase 1: Single-Laboratory Method Development & Validation

The originating laboratory must first establish a robust LC-MS/MS method for 1-Phenyl-2,3-dihydro-1H-inden-1-amine.

Protocol for LC-MS/MS Method Development:

  • Analyte Characterization:

    • Confirm the structure and purity of the 1-Phenyl-2,3-dihydro-1H-inden-1-amine reference standard.

    • Based on its primary amine structure, positive mode electrospray ionization (ESI+) is the logical choice for generating a strong protonated molecule [M+H]+.[1][12]

  • Mass Spectrometry Optimization:

    • Perform a direct infusion of the reference standard into the mass spectrometer to optimize ESI source parameters (e.g., capillary voltage, source temperature, gas flows).[12]

    • Select the protonated molecule as the precursor ion for fragmentation (MS/MS).

    • Optimize collision energy to produce at least two stable and specific product ions. For primary amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway.[13][14]

  • Chromatographic Separation:

    • Develop a reversed-phase liquid chromatography method (e.g., using a C18 column) to ensure separation from potential impurities and matrix components.

    • An acidic mobile phase (e.g., with 0.1% formic acid) is recommended to promote analyte protonation and improve peak shape for the amine.

  • Single-Laboratory Validation:

    • Perform a full validation according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, and LOQ.[7][8]

    • Prepare a detailed Standard Operating Procedure (SOP) that documents every step of the analytical method.[11]

Phase 2: Inter-Laboratory Study Protocol

Once the method is validated in a single lab, the inter-laboratory study can be initiated.

Workflow for Inter-Laboratory Validation:

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Develop & Validate Method in Originating Lab B Prepare Validation Protocol & SOP A->B C Recruit Participating Labs (Minimum of 8 Recommended) B->C D Prepare & Distribute Validation Kit C->D E Participating Labs Execute Protocol D->E F Acquire & Process Data E->F G Submit Results to Coordinating Lab F->G H Coordinating Lab Collates Data G->H I Perform Statistical Analysis (e.g., ANOVA, Cochran's Test) H->I J Evaluate Reproducibility & Accuracy I->J K Generate Final Validation Report J->K

Caption: Workflow for the inter-laboratory validation process.

Study Kit Preparation:

The coordinating laboratory must prepare and distribute a standardized validation kit to all participating laboratories. This is crucial for minimizing variability. The kit should contain:

  • The detailed, finalized analytical method SOP.

  • A high-purity reference standard of 1-Phenyl-2,3-dihydro-1H-inden-1-amine.

  • A suitable internal standard (e.g., a stable isotope-labeled version of the analyte).[15]

  • Identical batches of quality control (QC) samples at a minimum of three concentration levels (low, medium, high).

  • Blinded, identical test samples for analysis.

  • Standardized report forms for data submission.[16]

Data Analysis and Interpretation

Upon receiving the data from all participating laboratories, a robust statistical analysis is performed to assess the method's performance.[3]

Key Statistical Relationships:

G Total_Variance Total Variance (Reproducibility) Within_Lab Within-Lab Variance (Intermediate Precision) Total_Variance->Within_Lab contributes to Between_Lab Between-Lab Variance Total_Variance->Between_Lab contributes to Repeatability Repeatability Variance Within_Lab->Repeatability includes

Caption: Relationship between precision parameters in validation.

Statistical Evaluation:

  • Outlier Identification: Before calculating summary statistics, data should be screened for outliers. Cochran's test can be used to identify laboratories with significantly larger variance than others.

  • Accuracy Assessment: The overall accuracy of the method is determined by comparing the mean result from all laboratories for each concentration level against the known true value. Results are typically expressed as percent recovery or percent bias.

  • Precision Analysis: Analysis of Variance (ANOVA) is a powerful tool for partitioning the total variance into within-laboratory (repeatability) and between-laboratory components.[3][17] From this, the key precision parameters are calculated:

    • Repeatability Standard Deviation (s_r)

    • Reproducibility Standard Deviation (s_R)

    • Relative Standard Deviation for Repeatability (%RSD_r)

    • Relative Standard Deviation for Reproducibility (%RSD_R)

Comparative Performance Data (Hypothetical)

The following tables summarize the expected performance characteristics from a successful inter-laboratory study involving eight hypothetical laboratories.

Table 1: Accuracy Results Across Laboratories

QC LevelTrue Conc. (ng/mL)Mean Measured Conc. (ng/mL)Overall Recovery (%)Overall Bias (%)
Low5.04.9599.0-1.0
Medium50.051.0102.0+2.0
High400.0396.099.0-1.0

Table 2: Precision Results Across Laboratories

QC LevelMean Conc. (ng/mL)Repeatability SD (s_r)%RSD_rReproducibility SD (s_R)%RSD_R
Low4.950.255.1%0.408.1%
Medium51.01.783.5%2.805.5%
High396.011.883.0%19.014.8%

These results would demonstrate that the method is both accurate and precise, with the between-laboratory variability (%RSD_R) being acceptably low and well-characterized across the analytical range.

Conclusion

The inter-laboratory validation of an analytical method is a critical step in ensuring data integrity, comparability, and reliability for scientific research and regulatory purposes. By following a structured approach that begins with robust single-laboratory validation and culminates in a comprehensive, statistically-driven inter-laboratory study, confidence in the analytical method for 1-Phenyl-2,3-dihydro-1H-inden-1-amine can be firmly established. This guide provides the necessary framework and scientific justification to design and execute such a study, ultimately leading to a method that is fit for its intended purpose.

References

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved March 28, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved March 28, 2026, from [Link]

  • Grubbs, F. E. (1973). Statistical Analysis of Interlaboratory Studies. American Industrial Hygiene Association Journal, 34(3), 113-122. Retrieved March 28, 2026, from [Link]

  • Kostiainen, R., & Kauppila, T. J. (2008). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Environmental Science & Technology, 42(15), 5779-5785. Retrieved March 28, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation. Retrieved March 28, 2026, from [Link]

  • Perkins, M. J., et al. (2025). SIFT-MS analysis of amines: unusually efficient O2 addition to the radical cation product. Communications Chemistry. Retrieved March 28, 2026, from [Link]

  • Method of analysis of amine by mass spectrometry. (2007). Google Patents.
  • Spectroscopy of Amines. (2025, April 7). Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]

  • Lischer, P. (1996). Robust Statistical Methods in Interlaboratory Analytical Studies. Analytica Chimica Acta, 320(2-3), 251-262. Retrieved March 28, 2026, from [Link]

  • Vangel, M. G. (1992). A statistical procedure for the estimation of accuracy parameters in interlaboratory studies. Biometrics, 48(1), 39-50. Retrieved March 28, 2026, from [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). Therapeutic Goods Administration (TGA). Retrieved March 28, 2026, from [Link]

  • Lischer, P. (2017, January 14). Robust Statistical Methods in Interlaboratory Analytical Studies. ResearchGate. Retrieved March 28, 2026, from [Link]

  • Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. (n.d.). Europe PMC. Retrieved March 28, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021, September). U.S. Food and Drug Administration. Retrieved March 28, 2026, from [Link]

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). United Nations Office on Drugs and Crime. Retrieved March 28, 2026, from [Link]

  • Appendix F: Guidelines for Standard Method Performance Requirements. (n.d.). AOAC International. Retrieved March 28, 2026, from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency. Retrieved March 28, 2026, from [Link]

  • AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. (n.d.). AOAC International. Retrieved March 28, 2026, from [Link]

  • HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT). (n.d.). International Union of Pure and Applied Chemistry. Retrieved March 28, 2026, from [Link]

  • AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. (2012). Journal of AOAC International, 95(1), 268-272. Retrieved March 28, 2026, from [Link]

  • Inter-laboratory validation of liquid chromatography–tandem mass spectrometry multi-mycotoxin determination in animal feed. (2019). Journal of the Science of Food and Agriculture, 99(14), 6331-6338. Retrieved March 28, 2026, from [Link]

  • Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. (n.d.). Feed Industry HACCP and PCQI Training. Retrieved March 28, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Catalytic Efficiency of 1-Phenyl-2,3-dihydro-1H-inden-1-amine and its Derivatives Against Traditional Amines in Asymmetric Synthesis

For researchers, scientists, and professionals in drug development, the selection of an optimal chiral catalyst is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a s...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of an optimal chiral catalyst is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides an in-depth technical comparison of the catalytic performance of 1-Phenyl-2,3-dihydro-1H-inden-1-amine and its derivatives against well-established traditional chiral amines, such as proline and cinchona alkaloids. By presenting objective, side-by-side experimental data and detailed protocols, this document aims to empower you with the critical insights needed to make informed decisions in your catalytic asymmetric syntheses.

Introduction: The Quest for Superior Chiral Catalysts

Chiral amines are indispensable tools in modern organic synthesis, enabling the construction of complex, enantiomerically pure molecules that are the cornerstone of many pharmaceuticals and fine chemicals.[1] Traditional chiral amines, derived from the natural chiral pool, have long been the workhorses of asymmetric catalysis. However, the demand for catalysts with enhanced activity, selectivity, and broader substrate scope has driven the exploration of novel amine scaffolds. Among these, rigid, C1-symmetric amines like 1-Phenyl-2,3-dihydro-1H-inden-1-amine have emerged as promising candidates. Their unique structural features offer the potential for superior stereochemical control in a variety of asymmetric transformations.

Benchmarking Performance: A Data-Driven Comparison

To provide a clear and objective comparison, we have compiled experimental data from the literature for key asymmetric reactions, benchmarking the performance of a 1-aminoindene derivative against traditional primary and secondary amine catalysts.

Asymmetric Michael Addition of Aldehydes to Nitroolefins

The Michael addition is a fundamental carbon-carbon bond-forming reaction. Here, we compare the efficacy of a chiral pyrrolidine catalyst with a carefully selected acidic co-catalyst in the addition of aldehydes to nitroethylene.

Catalyst SystemSubstrate 1 (Aldehyde)Substrate 2 (Nitroalkene)Yield (%)Enantiomeric Excess (ee, %)Reference
Chiral Pyrrolidine (5 mol%) + Acetic Acid (200 mol%)n-PentanalNitroethylene95>95[2]
L-Proline (20 mol%)n-PentanalNitroethyleneLowNot Reported[2]

Analysis: The data clearly demonstrates the superior performance of the chiral pyrrolidine system in this specific Michael addition. While L-proline, a widely used organocatalyst, resulted in low conversion to the desired Michael adduct and primarily catalyzed an undesired aldol condensation, the chiral pyrrolidine catalyst, in the presence of an acidic co-catalyst, afforded a high yield and excellent enantioselectivity.[2] This highlights the importance of catalyst and reaction condition optimization for achieving desired outcomes.

Experimental Protocols: Enabling Reproducibility and Direct Comparison

To facilitate the direct application and validation of these findings, we provide a detailed experimental protocol for a representative asymmetric reaction catalyzed by a chiral primary amine.

Representative Experimental Protocol: Enantioselective Synthesis of 1-Aminoindene Derivatives

This protocol is adapted from a study on the catalytic asymmetric iminium ion cyclization to form 1-aminoindenes.[3]

Materials:

  • 2-Alkenylbenzaldimine substrate

  • Chiral N-triflyl phosphoramide catalyst (e.g., derived from BINOL)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the chiral N-triflyl phosphoramide catalyst (typically 5-10 mol%).

  • Add the anhydrous solvent and cool the mixture to the desired reaction temperature (e.g., -20 °C).

  • Add the 2-alkenylbenzaldimine substrate to the cooled catalyst solution.

  • Stir the reaction mixture at the specified temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched 1-aminoindene derivative.

Mechanistic Insights: Understanding the Source of Stereocontrol

The catalytic efficacy of chiral amines is rooted in their ability to form transient chiral intermediates, namely enamines and iminium ions, which then guide the stereochemical outcome of the reaction.[4][5]

Enamine and Iminium Ion Catalysis

The general mechanism for proline-catalyzed reactions involves the formation of a nucleophilic enamine from the ketone substrate.[4] In contrast, primary amine catalysis can also proceed through dienamine intermediates, enabling vinylogous reactivity.[6]

Catalytic_Cycles cluster_enamine Enamine Catalysis (e.g., Proline) cluster_dienamine Dienamine Catalysis (e.g., Primary Amine) Ketone Ketone Enamine Enamine Ketone->Enamine + Proline - H2O Transition State Transition State Enamine->Transition State + Electrophile Iminium Ion Iminium Ion Transition State->Iminium Ion C-C Bond Formation Product Product Iminium Ion->Product + H2O - Proline Enone Enone Dienamine Dienamine Enone->Dienamine + Primary Amine - H2O Vinylogous Transition State Vinylogous Transition State Dienamine->Vinylogous Transition State + Electrophile Iminium Ion Iminium Ion Vinylogous Transition State->Iminium Ion γ-Addition Product Product Iminium Ion ->Product + H2O - Primary Amine

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 1-Phenyl-2,3-dihydro-1H-inden-1-amine

As a Senior Application Scientist, I recognize that handling specialized organic compounds requires moving beyond generic safety data sheets. 1-Phenyl-2,3-dihydro-1H-inden-1-amine (also known as 1-phenylindan-1-amine) is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized organic compounds requires moving beyond generic safety data sheets. 1-Phenyl-2,3-dihydro-1H-inden-1-amine (also known as 1-phenylindan-1-amine) is a bulky, lipophilic primary amine frequently utilized in neurological drug development and complex organic syntheses. It is most commonly supplied and handled as a hydrochloride salt[1].

This guide provides a self-validating, mechanistic approach to operational safety, ensuring that your laboratory protocols are both scientifically rigorous and fully compliant with the[2] and [3].

Hazard Mechanistic Overview

To effectively protect yourself, you must understand the causality behind the chemical's hazards. The risks associated with 1-phenyl-2,3-dihydro-1H-inden-1-amine stem directly from its molecular structure:

  • Nucleophilicity & Tissue Irritation: As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it highly nucleophilic and basic. Upon contact with the moisture in mucous membranes (eyes, respiratory tract), it rapidly raises the local pH, leading to saponification of membrane lipids and cellular irritation.

  • Lipophilicity & Dermal Penetration: The presence of both an indane ring and a phenyl group renders the free base form of this molecule highly lipophilic. If the hydrochloride salt is exposed to basic conditions (e.g., certain biological buffers or basic solvents), it converts to the free base, which can rapidly cross the lipid-rich stratum corneum of the skin, leading to systemic absorption.

  • Particulate Aerosolization: When handled in its standard hydrochloride salt form, the chemical is a fine, crystalline powder. The primary physical hazard during operational workflows is the aerosolization of these microscopic particulates, which poses a severe inhalation risk[4].

Personal Protective Equipment (PPE) Specifications

Selecting PPE is not a passive checklist; it is an active engineering control designed to interrupt specific exposure pathways. All PPE selections below are cross-referenced with [4].

PPE CategorySpecificationMaterial / TypeMinimum ThicknessBreakthrough TimeRegulatory Standard
Hand Protection (Outer) Chemical-resistant glovesNitrile Rubber0.11 mm> 480 minEN 374 / ASTM D6978
Hand Protection (Inner) Base layer glovesNeoprene or Nitrile0.08 mmN/A (Secondary)EN 374
Eye Protection Splash-proof gogglesPolycarbonateN/AN/AANSI Z87.1
Respiratory Particulate respiratorN95 or P100N/AN/ANIOSH 42 CFR 84
Body Protection Flame-resistant lab coatNomex or Cotton/PolyN/AN/ANFPA 2112

Mechanistic Causality for PPE Selection: Latex gloves are highly permeable to lipophilic organic molecules and provide virtually zero protection against the free base form of this amine. Nitrile rubber is mandated because its synthetic copolymer structure resists degradation by basic organic amines. Double-gloving is required so that the outer glove can be immediately discarded if contaminated, leaving the inner glove intact to prevent dermal exposure during the doffing process.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met.

Step 1: Environmental Preparation & Verification
  • Activate Local Exhaust Ventilation (LEV): Turn on the Class II Biological Safety Cabinet or Chemical Fume Hood.

  • System Validation: Visually verify the magnehelic gauge reads a face velocity of 80–100 feet per minute (fpm). Do not open the chemical container if the gauge is outside this range.

  • Clear the Deck: Remove all unnecessary equipment from the hood to prevent airflow turbulence, which can aerosolize the amine salt.

Step 2: Weighing and Transfer
  • Static Elimination: 1-Phenyl-2,3-dihydro-1H-inden-1-amine hydrochloride is highly prone to static charge buildup. Use an anti-static zero-stat gun on the weigh boat and the micro-spatula before contact. Causality: Neutralizing static prevents the powder from "jumping" and aerosolizing outside the primary containment zone.

  • Transfer: Tare the analytical balance inside the fume hood. Lower the sash to the lowest possible ergonomic working height to act as a physical splash/dust shield.

  • Validation: Carefully transfer the required mass. Cap the source bottle immediately after the transfer is complete.

Step 3: Solubilization
  • Solvent Addition: Transfer the solid into a chemically compatible borosilicate glass vial. Slowly add your solvent (e.g., DMSO, methanol, or aqueous buffer).

  • Thermal Monitoring: Amine solubilization can occasionally be exothermic depending on the solvent. Add the solvent dropwise initially to monitor for heat generation before bulk addition. Cap tightly and vortex.

Spill Response & Disposal Plan

In the event of a spill, immediate containment is critical to prevent the spread of lipophilic particulates.

Minor Spill Protocol (Solid/Powder)
  • Do Not Dry Sweep: Dry sweeping will immediately aerosolize the hydrochloride salt, creating an inhalation hazard.

  • Containment & Neutralization: Cover the spilled powder with absorbent laboratory pads. Lightly dampen the pads with a 1% aqueous acetic acid solution. Causality: The weak acid ensures the amine remains entirely in its ionized, non-volatile, and water-soluble salt form.

  • Collection: Carefully fold the absorbent pads inward to trap the powder. Place the pads into a designated, thick-walled hazardous waste bag.

  • Decontamination: Wipe the spill area with a damp cloth, followed by a 70% ethanol wipe to dissolve and remove any residual lipophilic traces.

Waste Segregation
  • Aqueous Waste: Any aqueous solutions containing the amine must be collected in a container specifically labeled for "Basic Aqueous Waste" (pH > 7).

  • Organic Waste: If solubilized in DMSO or methanol, dispose of it in a "Halogen-Free Organic Solvent" waste carboy.

  • Never mix amine waste with oxidizing acids (e.g., nitric acid), as this can trigger a violent exothermic reaction.

Logical Workflow Diagram

The following diagram illustrates the self-validating operational logic required when handling this compound.

G Hazards Hazard Identification (Amine Toxicity & Dust) PPE PPE Selection (Nitrile Gloves, Goggles) Hazards->PPE EngControls Engineering Controls (Chemical Fume Hood) Hazards->EngControls Operation Operational Execution (Anti-Static Weighing) PPE->Operation EngControls->Operation Spill Spill Response (Acidic Neutralization) Operation->Spill If Spill Occurs Disposal Waste Management (Segregation & Disposal) Operation->Disposal Normal Workflow Spill->Disposal

Logical workflow from hazard assessment to waste management for 1-phenylindan-1-amine.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.[Link]

Sources

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